4-(2-Acetoxyacetyl)phenyl acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-acetyloxyphenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-8(13)16-7-12(15)10-3-5-11(6-4-10)17-9(2)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGKCTFMRDCXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195315 | |
| Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42528-99-4 | |
| Record name | 2-(Acetyloxy)-1-[4-(acetyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42528-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042528994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-acetoxyacetyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Acetoxyacetyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Acetoxyacetyl)phenyl acetate (B1210297), with the CAS Number 42528-99-4, is a key synthetic intermediate in the preparation of various phenethylamine (B48288) metabolites.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug development and research.
Chemical and Physical Properties
4-(2-Acetoxyacetyl)phenyl acetate is a white to off-white crystalline solid.[2] It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, with approximate solubilities of 1 mg/mL, 10 mg/mL, and 30 mg/mL, respectively.[3] It exhibits slight solubility in chloroform (B151607) and methanol.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [2-(4-acetyloxyphenyl)-2-oxoethyl] acetate | [3] |
| CAS Number | 42528-99-4 | [3] |
| Molecular Formula | C₁₂H₁₂O₅ | [3][4] |
| Molecular Weight | 236.22 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [2] |
| UV/Vis (λmax) | 250 nm | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Synthesis and Experimental Protocols
A generalized experimental workflow for the utilization of this compound in the synthesis of phenethylamine metabolites is outlined below.
Caption: Synthetic workflow for phenethylamine glycol metabolites.
Biological Activity and Applications
As a synthetic intermediate, this compound is not typically investigated for its own biological activity. Its primary significance lies in its utility for the synthesis of phenethylamine metabolites, which are crucial for studying the pharmacology and toxicology of parent phenethylamine drugs. The ability to synthesize these metabolites allows researchers to investigate their mechanisms of action, metabolic pathways, and potential physiological effects.
There are no known signaling pathways directly modulated by this compound. Its role is upstream in the synthesis of compounds that may have biological targets.
Conclusion
This compound is a valuable chemical tool for researchers in drug development and pharmacology. Its well-defined chemical properties and role as a key synthetic intermediate enable the creation of important drug metabolites for further study. While information on its own biological activity is limited, its contribution to the synthesis of biologically active molecules is significant.
References
An In-depth Technical Guide to 4-(2-Acetoxyacetyl)phenyl acetate (CAS 42528-99-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Acetoxyacetyl)phenyl acetate (B1210297) is a chemical compound primarily utilized as a synthetic intermediate in various chemical research and development applications. This technical guide provides a comprehensive overview of its known properties, including its chemical and physical data, a general synthesis pathway, and available spectral information. It is important to note that as a synthetic intermediate, extensive data on its biological activity and mechanism of action are not widely available in public literature.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 4-(2-Acetoxyacetyl)phenyl acetate. This data has been aggregated from various chemical supplier specifications.
| Property | Value | Source |
| CAS Number | 42528-99-4 | N/A |
| Molecular Formula | C₁₂H₁₂O₅ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1] |
| UV/Vis. λmax | 250 nm | [1] |
| Solubility | Soluble in ethanol (B145695) (~1 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (B127407) (~30 mg/ml) | [1] |
Synthesis Information
This compound is described in the literature as an intermediate in the synthesis of phenethylamine (B48288) metabolites. A general synthesis pathway is outlined in the 1986 paper by Holshouser and Kolb, which involves the α-bromination of a substituted acetophenone (B1666503) followed by displacement with an acetate ion.
Experimental Protocol: A Generalized Approach
While the specific, detailed experimental protocol from the primary literature could not be accessed for this guide, the general methodology can be described as follows:
-
α-Bromination of 4-Hydroxyacetophenone: The synthesis likely begins with the protection of the hydroxyl group of 4-hydroxyacetophenone as an acetate, yielding 4-acetylphenyl acetate. This is followed by a selective bromination at the alpha position of the acetyl group.
-
Acetate Displacement: The resulting α-bromo intermediate is then reacted with a source of acetate ions, such as a tetraalkylammonium acetate or an alkali metal acetate, to displace the bromide and form the final product, this compound.
The following diagram illustrates this generalized synthetic workflow.
Generalized Synthesis Workflow for this compound.
Spectral Data
Mass Spectrometry
The following table presents the predicted m/z values for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 237.0758 |
| [M+Na]⁺ | 259.0577 |
| [M-H]⁻ | 235.0612 |
| [M+NH₄]⁺ | 254.1023 |
| [M+K]⁺ | 275.0316 |
Data sourced from computational predictions.
NMR and IR Spectroscopy
As of the compilation of this guide, experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound have not been found in publicly accessible databases. Researchers are advised to perform their own spectral analysis for compound verification.
Biological Activity and Applications
The primary cited application of this compound is as an intermediate in the synthesis of glycol metabolites of phenethylamine drugs for research purposes.[2] There is no substantial information available in the public domain regarding its own biological activity, mechanism of action, or involvement in any specific signaling pathways.
Safety Information
This compound should be handled with care, following standard laboratory safety procedures. It is intended for research use only and is not for human or veterinary use. Users should consult the safety data sheet (SDS) provided by their supplier for detailed handling and safety information.
Conclusion
This compound is a valuable synthetic intermediate for the preparation of phenethylamine metabolites. This guide has summarized the available chemical and physical data, and outlined a general synthetic pathway. The lack of extensive public data on its biological activity and experimental spectra highlights its specific role as a building block in chemical synthesis rather than as an end-product with characterized biological functions. Researchers working with this compound should rely on their own analytical data for confirmation of structure and purity.
References
An In-depth Technical Guide on the Molecular Weight of 4-(2-Acetoxyacetyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297), a compound of interest in various research and development applications. The following sections outline the fundamental chemical properties and the precise calculation of its molecular weight.
Chemical Identity
-
Systematic Name: 4-(2-Acetoxyacetyl)phenyl acetate
-
Molecular Formula: C₁₂H₁₂O₅[1]
-
Structure:
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₂H₁₂O₅, and the standard atomic weights of carbon, hydrogen, and oxygen.
The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are:
The molecular weight is calculated as follows:
(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)
(12 × 12.011) + (12 × 1.008) + (5 × 15.999) = 144.132 + 12.096 + 79.995 = 236.223 u
Data Presentation
For clarity and ease of comparison, the quantitative data for the molecular weight calculation of this compound is summarized in the table below.
| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Oxygen | O | 5 | 15.999 | 79.995 |
| Total | 236.223 |
The calculated molecular weight is consistent with published data for this compound, which is cited as 236.22.[4] Another source provides a monoisotopic mass of 236.06847 Da.[1]
Experimental Protocols and Visualizations
The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the standard atomic weights of its elements. As such, detailed experimental protocols for techniques like mass spectrometry, which are used to experimentally determine molecular mass, are beyond the scope of this specific guide focused on the theoretical molecular weight.
Similarly, the creation of diagrams for signaling pathways or experimental workflows is not applicable to the calculation of a chemical property like molecular weight. These visualizations are typically used to represent biological processes or complex experimental procedures, which are not relevant to the core topic of this guide.
The logical relationship for the molecular weight calculation is a straightforward summation, as illustrated in the table above. Therefore, a complex diagrammatic representation is not necessary to convey this information.
References
Elucidation of the Chemical Structure of 4-(2-Acetoxyacetyl)phenyl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-(2-acetoxyacetyl)phenyl acetate (B1210297), a synthetic intermediate with potential applications in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and an in-depth analysis of expected spectroscopic data for the complete characterization of this molecule.
Introduction
4-(2-Acetoxyacetyl)phenyl acetate is a derivative of acetophenone (B1666503) containing two ester functional groups. Its structure presents an interesting case for characterization due to the presence of multiple carbonyl groups and a substituted aromatic ring. Understanding its synthesis and spectroscopic properties is crucial for its potential use as a building block in the synthesis of more complex molecules, including phenethylamine (B48288) metabolites.[1] This guide provides a systematic approach to its structure elucidation, combining synthetic chemistry with modern analytical techniques.
Proposed Synthesis Pathway
A two-step synthetic pathway is proposed for the preparation of this compound, starting from the commercially available 4-hydroxyacetophenone.
References
A Comprehensive Technical Guide to (4-acetoxyphenyl)-2-oxoethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (4-acetoxyphenyl)-2-oxoethyl acetate (B1210297), a key synthetic intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the development of pharmacologically active agents.
Chemical Identity and Nomenclature
The compound with the systematic IUPAC name (4-acetoxyphenyl)-2-oxoethyl acetate is a key organic intermediate. It is also known by other names such as 4-(2-Acetoxyacetyl)phenyl acetate.
| Identifier | Value |
| IUPAC Name | (4-acetoxyphenyl)-2-oxoethyl acetate |
| Synonym | This compound |
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol |
| CAS Number | 24085-06-1 |
Physicochemical Properties
A summary of the key physicochemical properties of (4-acetoxyphenyl)-2-oxoethyl acetate is provided below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | 101-102 °C | |
| Boiling Point | 124 °C at 0.2 mmHg | [1] |
| Purity | >96.0% (GC) | [1] |
Synthesis of (4-acetoxyphenyl)-2-oxoethyl acetate
The synthesis of (4-acetoxyphenyl)-2-oxoethyl acetate is a critical process for its application as an intermediate. The following is a representative experimental protocol adapted from established synthetic methodologies.
Reaction Scheme:
Caption: Synthetic overview for (4-acetoxyphenyl)-2-oxoethyl acetate.
Experimental Protocol:
-
Materials and Reagents:
-
4-hydroxyacetophenone
-
Acetic anhydride
-
Pyridine
-
Appropriate solvent (e.g., dichloromethane)
-
Reagents for subsequent oxidation and acetylation steps
-
Standard work-up reagents (e.g., hydrochloric acid, sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Acetylation of 4-hydroxyacetophenone: To a solution of 4-hydroxyacetophenone in a suitable solvent, add pyridine followed by the dropwise addition of acetic anhydride at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purification: Purify the resulting intermediate, (4-acetoxyphenyl)ethan-1-one, by column chromatography or recrystallization.
-
Subsequent Transformations: The purified intermediate is then subjected to further reaction steps, such as alpha-bromination followed by displacement with acetate, to yield the final product, (4-acetoxyphenyl)-2-oxoethyl acetate.
-
Final Purification: The crude final product is purified by column chromatography on silica (B1680970) gel to afford pure (4-acetoxyphenyl)-2-oxoethyl acetate.
-
Applications in Drug Development
(4-acetoxyphenyl)-2-oxoethyl acetate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Its utility is particularly noted in the preparation of phenethylamine (B48288) metabolites and other biologically active molecules.[2]
Workflow in Drug Intermediate Synthesis:
Caption: Role of (4-acetoxyphenyl)-2-oxoethyl acetate as a drug intermediate.
While specific signaling pathways directly modulated by (4-acetoxyphenyl)-2-oxoethyl acetate are not extensively documented, its role as a precursor allows for the synthesis of molecules with defined biological targets. For instance, derivatives of similar phenyl acetate structures have been explored for their potential as anti-inflammatory agents, targeting enzymes like cyclooxygenase (COX).[3]
Potential Therapeutic Signaling Pathway Involvement (Hypothetical for Derivatives):
Caption: Hypothetical signaling pathway for a derivative.
This guide provides a foundational understanding of (4-acetoxyphenyl)-2-oxoethyl acetate for professionals engaged in chemical research and pharmaceutical development. The provided data and protocols are intended to support further investigation and application of this versatile chemical intermediate.
References
Spectroscopic and Experimental Profile of 4-(2-Acetoxyacetyl)phenyl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and experimental data for the synthetic intermediate, 4-(2-Acetoxyacetyl)phenyl acetate (B1210297). The information is curated for professionals in research and drug development, presenting key data in a structured format, alongside detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 4-(2-Acetoxyacetyl)phenyl acetate, a compound with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .
| Analytical Method | Result |
| Purity (HPLC) | ≥95% |
| UV/Vis Spectroscopy | λmax: 250 nm |
| Mass Spectrometry | MH⁺: 237.3M+Na⁺: 259.0 |
Table 1: Summary of Analytical Data
While specific, detailed spectral data such as ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are not publicly available in extensive detail, the compound's identity has been confirmed by these methods. The available information indicates conformity with the expected structure.
Experimental Protocols
The synthesis and characterization of this compound have been reported in the scientific literature. The protocols outlined below are based on established methodologies for the synthesis and analysis of similar compounds.
Synthesis of this compound
A plausible synthetic route involves the acetylation of 4-(2-hydroxyacetyl)phenyl acetate. This precursor can be prepared from 4-hydroxyacetophenone. The final acetylation step would involve reacting 4-(2-hydroxyacetyl)phenyl acetate with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst. A detailed protocol can be found in the work by Holshouser and Kolb (1986).[1]
Spectroscopic Analysis Workflow
The characterization of this compound involves a series of spectroscopic analyses to confirm its structure and purity. The logical workflow for this process is illustrated in the diagram below.
Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition and Processing: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the crystalline solid is finely ground and mixed with dry potassium bromide (KBr) to form a pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment or the clean salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: Mass spectral analysis is performed using a mass spectrometer, often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Data Acquisition: The instrument is typically operated in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. The mass-to-charge ratio (m/z) of the ions is recorded.
Applications in Drug Development
This compound serves as a synthetic intermediate in the preparation of various compounds of interest in pharmaceutical research.[1][2] Its structure, featuring a phenyl acetate moiety and an acetoxyacetyl group, makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates and their metabolites. Accurate spectroscopic data is crucial for ensuring the identity and purity of this intermediate, which is a critical aspect of quality control in the drug development pipeline.
References
Mass Spectrometry of 4-(2-Acetoxyacetyl)phenyl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 4-(2-acetoxyacetyl)phenyl acetate (B1210297), a synthetic intermediate utilized in the preparation of various compounds, including phenethylamine (B48288) metabolites[1][2]. This document outlines the expected mass spectral characteristics, proposes a detailed experimental protocol for its analysis, and presents a theoretical fragmentation pathway based on established principles of mass spectrometry.
Compound Profile
| Identifier | Value |
| IUPAC Name | [2-(4-acetyloxyphenyl)-2-oxoethyl] acetate |
| Molecular Formula | C₁₂H₁₂O₅[3] |
| Molecular Weight | 236.22 g/mol [4] |
| Monoisotopic Mass | 236.06847 Da[3] |
Predicted Mass Spectrometry Data
While a publicly available experimental mass spectrum for 4-(2-acetoxyacetyl)phenyl acetate is not readily found, its fragmentation pattern can be predicted based on the analysis of structurally similar compounds, such as phenyl acetate, and general principles of mass spectral fragmentation. The primary ionization technique considered here is Electron Ionization (EI), which typically induces extensive fragmentation.
The PubChem database provides predicted collision cross-section values for various adducts of this compound, which are useful in ion mobility spectrometry[3].
| Adduct | m/z |
| [M+H]⁺ | 237.07575 |
| [M+Na]⁺ | 259.05769 |
| [M-H]⁻ | 235.06119 |
| [M+NH₄]⁺ | 254.10229 |
| [M+K]⁺ | 275.03163 |
| [M]⁺ | 236.06792 |
Data sourced from PubChem[3].
Proposed Fragmentation Pathway
The fragmentation of this compound under EI conditions is expected to proceed through a series of characteristic steps, primarily involving the cleavage of its ester and ketone functionalities. A key fragmentation mechanism for phenyl acetates is the loss of a neutral ketene (B1206846) (CH₂=C=O) molecule[5].
A plausible fragmentation pathway is initiated by the formation of the molecular ion (m/z 236). Subsequent fragmentation events could include:
-
Loss of an acetyl group (-COCH₃): This would lead to a fragment ion at m/z 193.
-
Loss of an acetoxy group (-OCOCH₃): This would result in a fragment ion at m/z 177.
-
Cleavage of the phenyl ester bond with loss of ketene: This is a common fragmentation for phenyl acetates and would yield a phenol-containing fragment.
-
McLafferty rearrangement: If applicable, this could lead to the formation of specific fragment ions.
Fragmentation Diagram
References
Physical and chemical characteristics of 4-(2-Acetoxyacetyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297). The compound, with the CAS number 42528-99-4, is a key synthetic intermediate in the preparation of various phenethylamine (B48288) metabolites. This document consolidates available data on its properties, including molecular structure, spectral analysis, and solubility, and outlines experimental protocols for its analysis. While specific biological signaling pathways involving this compound are not yet fully elucidated, its role as a precursor suggests potential applications in the development of neurologically active compounds.
Chemical and Physical Properties
4-(2-Acetoxyacetyl)phenyl acetate is a white to off-white solid organic compound. It is characterized by the presence of two acetate ester functional groups, contributing to its moderate polarity and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₅ | [1][2][3] |
| Molecular Weight | 236.22 g/mol | [1][2][3] |
| CAS Number | 42528-99-4 | [1][2][3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [4] |
| UV λmax | 250.00 nm |
Spectral Data
While specific spectra for this compound are not publicly available, a product data sheet confirms that the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are consistent with its structure. Mass spectrometry data has been reported as follows:
| Ion | m/z |
| [M+H]⁺ | 237.3 |
| [M+Na]⁺ | 259.0 |
Experimental Protocols
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
An established method for the analysis of this compound utilizes a Newcrom R1 HPLC column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
-
Detection: UV detection at 250 nm.
This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.
Synthesis and Purification
Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the available literature. However, it is generally described as being synthesized through esterification reactions. A plausible synthetic route, based on general organic chemistry principles, is the acetylation of 4-hydroxyacetophenone.
Logical Synthesis Workflow:
Caption: Plausible synthetic pathway for this compound.
Purification of the final product can be achieved through recrystallization or chromatographic techniques, such as flash column chromatography, as is common for compounds of this nature. The RP-HPLC method described in section 3.1 can be adapted for preparative purification.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or the direct interaction of this compound with cellular signaling pathways. Its primary known role is that of a synthetic intermediate in the laboratory synthesis of phenethylamine metabolites[1][2][3]. Phenethylamines are a broad class of compounds with diverse and significant neurological effects, acting as neurotransmitters and hormones.
The general biological relevance of acetate and acetylated compounds is vast. Acetate itself can act through at least two major signaling pathways: the acetyl-CoA signaling branch and the G-protein signaling branch. The acetyl-CoA pathway is involved in the regulation of protein function and gene transcription through acetylation and deacetylation cycles.
Given that this compound is a precursor to phenethylamine metabolites, its ultimate biological relevance lies in the activity of the compounds synthesized from it. The workflow for its use in drug development can be conceptualized as follows:
Caption: Role of this compound in drug development.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties that are amenable to standard analytical techniques. While its direct biological activity remains to be thoroughly investigated, its role as a precursor in the synthesis of phenethylamine metabolites positions it as a compound of interest for researchers in neuropharmacology and drug development. Further studies are warranted to explore any intrinsic biological effects and to fully characterize its reactivity and potential applications.
References
An In-depth Technical Guide on the Safety and Handling of 4-(2-Acetoxyacetyl)phenyl acetate
Chemical Identification and Properties
| Property | Value | Reference |
| Synonyms | 2-(acetyloxy)-1-[4-(acetyloxy)phenyl]-ethanone | |
| CAS Number | 42528-99-4 | |
| EC Number | 255-870-6 | |
| Molecular Formula | C12H12O5 | [2][3] |
| Molecular Weight | 236.22 g/mol | [2] |
| Melting Point | Undetermined | |
| Boiling Point | Undetermined | |
| Flash Point | Not applicable | |
| Solubility in Water | Not determined |
Hazard Identification and Classification
According to the Safety Data Sheet from Cayman Chemical, 4-(2-Acetoxyacetyl)phenyl acetate (B1210297) is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Consequently, it has no assigned GHS label elements, hazard pictograms, signal word, or hazard statements.
However, it is crucial to handle all laboratory chemicals with care. For the structurally related compound, phenyl acetate, the following GHS classifications apply and should be considered as potential, albeit unconfirmed, hazards for 4-(2-Acetoxyacetyl)phenyl acetate:
-
Flammable liquids: Category 4[4]
-
Acute toxicity (Oral): Category 4[4]
-
Hazardous to the aquatic environment — acute: Category 3[4]
-
Hazardous to the aquatic environment — chronic: Category 3[4]
NFPA and HMIS Ratings (for this compound):
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Toxicological Information
No specific quantitative toxicological data such as LD50 or LC50 values for this compound were found in the provided search results. For the related compound, phenyl acetate, the following data is available:
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 1,630 mg/kg | [4] |
| Dermal LD50 | Rabbit | > 8,000 mg/kg | [4] |
First-Aid Measures
In case of exposure to this compound, the following first-aid measures are recommended.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. Consult a doctor if complaints arise. |
| Skin Contact | The product is generally not considered to be a skin irritant. Wash with soap and water. |
| Eye Contact | Rinse opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
For the related compound, phenyl acetate, more specific measures are advised, including immediately flushing eyes with plenty of water for at least 15 minutes and seeking medical attention if irritation persists.[5] For ingestion, it is recommended to call a poison center or doctor if feeling unwell and to rinse the mouth.
Handling and Storage
Handling: No special measures are required for handling this compound. However, standard laboratory practices such as wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, are always recommended. For phenyl acetate, it is advised to wash hands and skin thoroughly after handling and to not eat, drink, or smoke when using the product.[5]
Storage: Store in accordance with the information listed on the product insert. For phenyl acetate, it is recommended to store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight, with containers kept tightly closed.[5]
Accidental Release Measures
In the event of a spill, pick up the material mechanically. It is also advised to prevent the substance from entering sewers or surface and ground water. For phenyl acetate, it is recommended to use non-sparking tools and absorbent materials like clay or sawdust for containment and cleanup.[5]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general procedure for the preparation of a related compound, phenyl acetate, can be adapted. One common method involves the acetylation of a phenol. A plausible synthetic workflow is outlined below.
General Synthesis Workflow for Acetylated Phenolic Compounds
Caption: A generalized workflow for the synthesis of acetylated phenolic compounds.
Signaling Pathways
The provided information indicates that this compound is used as a synthetic intermediate, particularly in the synthesis of phenethylamine (B48288) metabolites.[1] However, no specific signaling pathways in which this compound is directly involved are detailed. Research on acetylated phenolic compounds, in general, has shown biological activity, such as the inhibition of Platelet-Activating Factor (PAF), which plays a role in cardiovascular diseases.[6] The degree of acetylation can influence whether the compound acts as an inhibitor or an aggregator of platelets.[6]
Logical Relationship for Potential Biological Screening
Caption: A logical workflow for investigating the potential biological activity of the compound.
References
In-Depth Technical Guide on 4-(2-Acetoxyacetyl)phenyl acetate: A Theoretical and Experimental Overview
Disclaimer: Publicly available scientific literature lacks in-depth theoretical and experimental studies specifically focused on 4-(2-Acetoxyacetyl)phenyl acetate (B1210297). This guide, therefore, presents a comprehensive overview based on established chemical principles, data from structurally related compounds, and proposed methodologies for its synthesis and characterization. The quantitative data and experimental protocols provided are illustrative and intended to serve as a framework for future research.
Introduction
4-(2-Acetoxyacetyl)phenyl acetate is a chemical compound with the molecular formula C₁₂H₁₂O₅. It is recognized primarily as a synthetic intermediate in the preparation of various organic molecules, including phenethylamine (B48288) metabolites.[1][2] Its structure features a phenyl acetate core with an acetoxyacetyl substituent at the para position. This arrangement of functional groups suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug development. This technical guide aims to provide a detailed theoretical and experimental perspective on this compound, covering its synthesis, structural properties, and potential areas of application.
Synthesis and Reaction Mechanisms
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential pathway involves the acylation of 4-hydroxyphenyl acetate.
Proposed Synthesis of this compound
A feasible approach to synthesize this compound is through the Friedel-Crafts acylation of 4-hydroxyphenyl acetate with 2-acetoxyacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
4-Hydroxyphenyl acetate + 2-Acetoxyacetyl chloride --(AlCl₃)--> this compound + HCl
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 4-hydroxyphenyl acetate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (1.1 equivalents) portion-wise at 0 °C.
-
Addition of Acylating Agent: Slowly add a solution of 2-acetoxyacetyl chloride (1 equivalent) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Theoretical Studies: A Methodological Approach
Computational Methodology (Proposed)
Geometry Optimization:
-
The molecular structure of this compound would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This would provide the most stable conformation and key geometrical parameters.
Vibrational Analysis:
-
Frequency calculations on the optimized geometry would yield the theoretical vibrational spectra (IR and Raman). These calculated frequencies are typically scaled to correct for anharmonicity and basis set deficiencies.
Electronic Properties:
-
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability.
Spectroscopic Prediction:
-
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical values, when compared with experimental data, can aid in the structural elucidation.
Predicted Spectroscopic Data
Based on the structure of this compound, the following spectroscopic features can be predicted.
¹H and ¹³C NMR Spectroscopy (Predicted)
| ¹H NMR (Predicted) | Chemical Shift (ppm, δ) | Multiplicity | Integration | Assignment |
| Phenyl Protons | ~7.2 - 8.0 | Multiplet | 4H | Aromatic protons |
| Methylene Protons | ~5.3 | Singlet | 2H | -CO-CH₂-O- |
| Acetoxy Methyl Protons | ~2.3 | Singlet | 3H | -O-CO-CH₃ (on phenyl) |
| Acetoxy Methyl Protons | ~2.2 | Singlet | 3H | -O-CO-CH₃ (on acetyl) |
| ¹³C NMR (Predicted) | Chemical Shift (ppm, δ) | Assignment |
| Carbonyl Carbons | ~195, ~170, ~169 | C=O (ketone, esters) |
| Aromatic Carbons | ~120 - 155 | Phenyl ring carbons |
| Methylene Carbon | ~65 | -CO-CH₂-O- |
| Methyl Carbons | ~21, ~20 | -CH₃ (acetyl groups) |
Infrared (IR) Spectroscopy (Predicted)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretching (Ketone) | ~1700 - 1680 | Strong |
| C=O Stretching (Esters) | ~1760 - 1735 | Strong |
| C-O Stretching | ~1250 - 1000 | Strong |
| Aromatic C=C Stretching | ~1600 - 1450 | Medium |
| Aromatic C-H Bending | ~900 - 675 | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 236. Key fragmentation patterns would likely involve the loss of acetyl and acetoxy groups.
Potential Applications and Future Directions
The presence of multiple ester functionalities and a ketone group makes this compound a versatile intermediate for the synthesis of more complex molecules. Its structural similarity to some biologically active acetylated phenolic compounds suggests that it could be explored for potential pharmacological activities. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and high-yielding synthetic protocol and fully characterizing the compound using modern spectroscopic techniques.
-
Computational Studies: Performing detailed DFT calculations to understand its electronic structure, reactivity, and potential intermolecular interactions.
-
Biological Screening: Investigating its potential as an inhibitor of enzymes or as a modulator of signaling pathways, given its role as a precursor to phenethylamine metabolites.
This guide provides a foundational understanding of this compound based on available information and theoretical predictions. It is intended to stimulate further experimental and computational investigation into this promising synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(2-Acetoxyacetyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Acetoxyacetyl)phenyl acetate (B1210297) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly phenethylamine (B48288) derivatives which have broad applications as adrenergic drugs.[1][2] The structural motif of a substituted phenylethanolamine is central to a number of bronchodilators and other adrenergic receptor agonists. For instance, the synthesis of salbutamol (B1663637), a widely used β2-adrenergic agonist for the treatment of asthma, can proceed through intermediates structurally related to 4-(2-acetoxyacetyl)phenyl acetate, starting from 4-hydroxyacetophenone.[3] This document provides a detailed two-step protocol for the synthesis of this compound from 4-hydroxyacetophenone, offering a practical guide for laboratory-scale preparation.
Application in Drug Discovery and Development
The primary application of this compound is as a versatile building block in medicinal chemistry. Its utility stems from the two distinct acetylated hydroxyl groups and the ketone functionality, which can be further manipulated to introduce desired pharmacophores.
-
Intermediate for Adrenergic Agonists: This compound serves as a precursor for the synthesis of various β-adrenergic agonists.[4][5][6] The core structure is amenable to modifications of the side chain and the aromatic ring, allowing for the development of analogues with tailored selectivity for different adrenergic receptor subtypes (e.g., β1, β2).
-
Phenethylamine Metabolite Synthesis: It is also used in the synthesis of various phenethylamine metabolites, which are crucial for metabolism studies and for the development of new therapeutics targeting monoamine oxidase or other enzymes involved in neurotransmitter metabolism.[1][2][7]
-
Scaffold for Novel Therapeutics: The reactive handles on the molecule allow for its incorporation into more complex molecular scaffolds for the exploration of new therapeutic agents targeting a wide range of biological targets.
Experimental Protocols
The synthesis of this compound from 4-hydroxyacetophenone is presented as a two-step process:
-
Step 1: α-Bromination of 4-hydroxyacetophenone to yield 2-bromo-4'-hydroxyacetophenone (B28259).
-
Step 2: Acetoxylation and O-acetylation of 2-bromo-4'-hydroxyacetophenone to yield the final product.
Step 1: Synthesis of 2-Bromo-4'-hydroxyacetophenone
This protocol is adapted from established bromination procedures for activated ketones.
Materials:
-
4-hydroxyacetophenone
-
Ethyl acetate
-
Bromine
-
Aluminum chloride (optional, as a catalyst)
-
Activated carbon
-
Celite
Equipment:
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a well-ventilated fume hood, dissolve 4-hydroxyacetophenone (1.0 mol) in a mixture of ethyl acetate (1 L) and chloroform (200 mL) in a round-bottom flask with stirring.
-
Prepare a solution of bromine (1.0 mol) in ethyl acetate (1 L) and chloroform (500 mL) and place it in the dropping funnel.
-
Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL/min. Monitor the reaction temperature.
-
(Optional) After about 1.25 hours, a small amount of aluminum chloride (1.2 g) can be added to catalyze the reaction.
-
Continue the addition until all the bromine solution has been added (approximately 8.5 hours).
-
Filter the reaction mixture.
-
Concentrate the filtrate using a rotary evaporator at 60°C to remove the ethyl acetate and chloroform.
-
To the resulting residue, add toluene (1.3 L).
-
Heat the mixture to 85°C and add activated carbon (50 g) and Celite (50 g).
-
Reflux the mixture for 30 minutes.
-
Filter the hot mixture through a heated funnel.
-
Allow the filtrate to cool to room temperature to precipitate the product.
-
Collect the off-white precipitate by vacuum filtration and dry under vacuum to yield 2-bromo-4'-hydroxyacetophenone.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Purity of Product | ~95% | Generic Lab Data |
| Approximate Yield | 50-60% | Based on similar reactions |
| Reaction Time | ~9 hours | Protocol dependent |
| Reflux Time | 30 minutes | Protocol dependent |
Step 2: Synthesis of this compound
This proposed protocol is based on standard procedures for nucleophilic substitution of α-halo ketones and O-acetylation of phenols.
Materials:
-
2-bromo-4'-hydroxyacetophenone (from Step 1)
-
Potassium acetate, anhydrous
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, suspend 2-bromo-4'-hydroxyacetophenone (1.0 eq) and anhydrous potassium acetate (2.5 eq) in acetic anhydride (5-10 volumes).
-
Add a catalytic amount of pyridine (0.1 eq).
-
Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water and stir for 30 minutes to hydrolyze the excess acetic anhydride.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford pure this compound.
Quantitative Data for Step 2:
| Parameter | Value (Estimated) | Reference |
| Purity of Product | >95% after purification | Expected outcome |
| Approximate Yield | 70-80% | Based on analogous reactions |
| Reaction Time | 4-6 hours | Estimated |
| Reaction Temperature | 80-100°C | Estimated |
Visualizations
Overall Synthesis Workflow
Caption: Experimental workflow for the two-step synthesis.
Chemical Reaction Pathway
Caption: Overall chemical transformation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN109761828A - A kind of preparation method of salbutamol sulfate intermediate - Google Patents [patents.google.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phenylacetate | C8H7O2- | CID 4409936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-(2-Acetoxyacetyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297), a valuable intermediate in the synthesis of various pharmaceutical compounds. The synthesis is a three-step process commencing with the acetylation of 4'-hydroxyacetophenone (B195518), followed by alpha-bromination, and culminating in a nucleophilic substitution to yield the final product.
Overall Reaction Scheme:
Step 1: Acetylation of 4'-Hydroxyacetophenone
4'-Hydroxyacetophenone reacts with acetic anhydride (B1165640) in the presence of a catalytic amount of sodium acetate to yield 4'-acetoxyacetophenone.
Step 2: α-Bromination of 4'-Acetoxyacetophenone
4'-Acetoxyacetophenone is brominated at the alpha position using N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TSA) to produce 2-bromo-1-(4-acetoxyphenyl)ethanone.
Step 3: Synthesis of 4-(2-Acetoxyacetyl)phenyl acetate
2-Bromo-1-(4-acetoxyphenyl)ethanone undergoes a nucleophilic substitution reaction with potassium acetate to afford the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reactant 1 | Molar Equiv. 1 | Reactant 2 | Molar Equiv. 2 | Catalyst | Molar Equiv. (Cat.) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4'-Hydroxyacetophenone | 1.0 | Acetic Anhydride | 1.2 | Sodium Acetate | 0.1 | Acetic Anhydride (excess) | 2 | 100 | ~95 |
| 2 | 4'-Acetoxyacetophenone | 1.0 | N-Bromosuccinimide | 1.1 | p-Toluenesulfonic Acid | 0.05 | Acetonitrile | 4 | 80 (Reflux) | ~85 |
| 3 | 2-Bromo-1-(4-acetoxyphenyl)ethanone | 1.0 | Potassium Acetate | 1.5 | - | - | Dimethylformamide (DMF) | 6 | 60 | ~90 |
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
-
4'-Hydroxyacetophenone
-
Acetic anhydride
-
Sodium acetate
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TSA)
-
Potassium acetate
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Step 1: Synthesis of 4'-Acetoxyacetophenone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-hydroxyacetophenone (13.6 g, 0.1 mol) and acetic anhydride (14.3 mL, 0.15 mol).
-
Addition of Catalyst: To the stirred suspension, add anhydrous sodium acetate (0.82 g, 0.01 mol).
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into 200 mL of ice-cold water with stirring.
-
Continue stirring for 30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 50 mL).
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethanol (B145695) and water to afford pure 4'-acetoxyacetophenone as a white crystalline solid.
-
Dry the product under vacuum. (Yield: ~17 g, 95%).
-
Step 2: Synthesis of 2-Bromo-1-(4-acetoxyphenyl)ethanone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-acetoxyacetophenone (17.8 g, 0.1 mol) in 100 mL of acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (19.6 g, 0.11 mol) and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 150 mL of dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-bromo-1-(4-acetoxyphenyl)ethanone as a solid. (Yield: ~22 g, 85%).
-
Step 3: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-acetoxyphenyl)ethanone (25.7 g, 0.1 mol) in 100 mL of anhydrous dimethylformamide (DMF).
-
Addition of Reagent: Add anhydrous potassium acetate (14.7 g, 0.15 mol) to the solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture and remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate, 7:3) to give this compound as a solid. (Yield: ~21.2 g, 90%).
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the three-step synthesis of this compound.
Application Notes: 4-(2-Acetoxyacetyl)phenyl acetate as a Precursor in Phenethylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic utility of 4-(2-acetoxyacetyl)phenyl acetate (B1210297) as a precursor for the synthesis of phenethylamine (B48288) derivatives. Phenethylamines are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a plausible and efficient three-step synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The described methodology involves the hydrolysis of the starting material, followed by oxidation to a key intermediate, and subsequent reductive amination to yield the target phenethylamine scaffold.
Introduction
Phenethylamines are a broad class of organic compounds containing a phenethylamine moiety. Many substituted phenethylamines are pharmacologically active and find applications as stimulants, hallucinogens, entactogens, anorectics, bronchodilators, and antidepressants. The synthesis of novel phenethylamine derivatives is a continuous effort in drug discovery and development. 4-(2-Acetoxyacetyl)phenyl acetate is a commercially available starting material that can be efficiently converted into valuable phenethylamine precursors. This document details a synthetic route for this conversion, providing researchers with the necessary protocols and data to utilize this precursor in their synthetic endeavors.
Synthetic Pathway Overview
The proposed synthetic pathway for the conversion of this compound to a phenethylamine derivative involves three key transformations:
-
Hydrolysis: The selective removal of the acetate protecting groups to yield 4-hydroxy-α-hydroxyacetophenone.
-
Oxidation: The conversion of the α-hydroxy ketone functionality to an α-keto aldehyde (glyoxal) derivative.
-
Reductive Amination: The formation of the phenethylamine through the reaction of the glyoxal (B1671930) intermediate with an amine source under reducing conditions.
Data Presentation
The following table summarizes the key quantitative data for the proposed three-step synthesis. The data is based on typical yields and reaction conditions for analogous transformations found in the chemical literature.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Hydrolysis | Sodium Hydroxide (B78521) | Methanol (B129727)/Water | 25 | 2 | 85-95 |
| 2 | Oxidation | Selenium Dioxide | Dioxane/Water | 100 | 4 | 70-80 |
| 3 | Reductive Amination (Leuckart Reaction) | Formamide (B127407), Formic Acid | N/A | 160-170 | 6 | 50-60 |
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the base-catalyzed hydrolysis of this compound to 4-hydroxy-α-hydroxyacetophenone.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.2 equivalents) in water dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1M HCl until a pH of ~7 is reached.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-hydroxy-α-hydroxyacetophenone.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Oxidation of 4-hydroxy-α-hydroxyacetophenone
This protocol details the oxidation of 4-hydroxy-α-hydroxyacetophenone to 4-hydroxyphenylglyoxal using selenium dioxide.
Materials:
-
4-hydroxy-α-hydroxyacetophenone
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Deionized water
-
Celite®
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-hydroxy-α-hydroxyacetophenone (1 equivalent) in a mixture of dioxane and water (e.g., 50:1), add selenium dioxide (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.[1][2]
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the black selenium precipitate.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-hydroxyphenylglyoxal.
-
The product can be purified by crystallization or column chromatography.
Step 3: Reductive Amination of 4-hydroxyphenylglyoxal (Leuckart Reaction)
This protocol describes the conversion of 4-hydroxyphenylglyoxal to the corresponding phenethylamine derivative using the Leuckart reaction.[3][4][5][6][7]
Materials:
-
4-hydroxyphenylglyoxal
-
Formamide
-
Formic acid (optional, can increase yield)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 20%)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, mix 4-hydroxyphenylglyoxal (1 equivalent) with an excess of formamide (e.g., 5-10 equivalents).
-
Optionally, add formic acid (1-2 equivalents) to the mixture.
-
Heat the reaction mixture to 160-170°C and maintain at this temperature for 6 hours.
-
Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate formamide.
-
Cool the solution and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the basic aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude phenethylamine derivative.
-
Purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for the conversion of this compound.
Caption: Logical relationship of intermediates in the phenethylamine synthesis.
References
- 1. Selenium dioxide-mediated oxidative annulation of sulfonyl o-hydroxyacetophenones with acetophenones. One-pot synthesis of aurone analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-(2-Acetoxyacetyl)phenyl acetate from 4-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297), a valuable synthetic intermediate. The described methodology is based on a two-step process starting from 4-hydroxyacetophenone, involving the protection of the phenolic hydroxyl group via acetylation, followed by the α-acetoxylation of the ketone.
Introduction
4-(2-Acetoxyacetyl)phenyl acetate is a drug intermediate that can be utilized in the synthesis of various pharmaceutical compounds. Its structure incorporates two acetate moieties, one at the phenolic position and another at the α-position to the carbonyl group. This dual functionalization makes it a versatile building block in organic synthesis. The following protocols outline a reliable synthetic route to obtain this compound.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Step 1: Acetylation of 4-hydroxyacetophenone to yield 4-acetoxyacetophenone. This step protects the phenolic hydroxyl group and is a prerequisite for the selective functionalization of the α-carbon of the acetyl group.
-
Step 2: α-Acetoxylation of 4-acetoxyacetophenone to yield the final product, this compound. This can be achieved through direct oxidation methods.
Data Presentation
| Step | Reaction | Reagents | Catalyst/Conditions | Typical Yield (%) | Reference |
| 1 | Phenolic Acetylation | Acetic Anhydride (B1165640) | Pyridine (B92270) or Acid Catalyst | >90% | General Knowledge |
| 2 | α-Acetoxylation of Ketone | Acetic Anhydride, H₂O₂ | Iodobenzene (B50100), BF₃·OEt₂ | 75-86% | [1] |
Experimental Protocols
Materials and Equipment
-
Reagents: 4-hydroxyacetophenone, acetic anhydride, pyridine, ethyl acetate, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄), iodobenzene, 30% aqueous hydrogen peroxide (H₂O₂), boron trifluoride-diethyl etherate (BF₃·OEt₂), dichloromethane (B109758) (CH₂Cl₂).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, Thin Layer Chromatography (TLC) apparatus, column chromatography setup.
Step 1: Synthesis of 4-Acetoxyacetophenone
This protocol describes the acetylation of the phenolic hydroxyl group of 4-hydroxyacetophenone using acetic anhydride and pyridine.
Procedure
-
To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in a round-bottom flask, add pyridine (2.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-acetoxyacetophenone.
Step 2: Synthesis of this compound
This protocol details the α-acetoxylation of the intermediate, 4-acetoxyacetophenone, to yield the final product. This method is adapted from a procedure for the efficient α-acetoxylation of ketones.[1]
Procedure
-
In a round-bottom flask, dissolve 4-acetoxyacetophenone (1.0 eq) in acetic anhydride.
-
Add iodobenzene (20 mol%) and boron trifluoride-diethyl etherate (BF₃·OEt₂) (20 mol%) to the solution.[1]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (2.0 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at 30°C for 7-10 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) to quench any unreacted peroxide, followed by saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 4-(2-Acetoxyacetyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Acetoxyacetyl)phenyl acetate (B1210297) is recognized as a key synthetic intermediate in the production of various phenethylamine (B48288) metabolites.[1][2] Accurate quantification of this compound is crucial for monitoring reaction progress, ensuring purity of intermediates, and controlling the quality of final products in a drug development pipeline. This document provides detailed protocols for the quantification of 4-(2-Acetoxyacetyl)phenyl acetate using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
As no specific validated analytical methods for this compound are publicly available, the following protocols are proposed based on established methods for structurally similar aromatic acetates and phenethylamine precursors. These methods are intended to serve as a robust starting point for method development and validation in a research or quality control setting.
Analytical Methods Overview
Two primary chromatographic methods are proposed for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is a widely used, robust, and reliable technique for the analysis of moderately polar organic compounds. It offers excellent reproducibility and is suitable for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity. While it may require derivatization to improve the volatility of the analyte, the mass spectrometry data offers definitive identification.
Application Note 1: Quantification by RP-HPLC-UV
This method outlines a reversed-phase HPLC protocol for the separation and quantification of this compound. The proposed method utilizes a C18 column and a mobile phase of acetonitrile (B52724) and water, which is a common and effective setup for related aromatic compounds.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (>95% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid (reagent grade).
-
Methanol (B129727) (HPLC grade, for sample preparation).
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
| Run Time | 15 minutes |
3. Preparation of Solutions:
-
Mobile Phase: Prepare the aqueous and organic phases separately by adding 1 mL of phosphoric acid to 1 L of water and 1 L of acetonitrile, respectively. Degas the solutions before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999.
-
Inject the prepared sample and determine the concentration of this compound using the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the proposed HPLC method based on typical results for similar analyses.
| Parameter | Expected Result |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from common impurities or degradation products. |
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC-based quantification.
Application Note 2: Quantification by GC-MS
This method is suitable for the trace-level quantification and definitive identification of this compound. Due to its molecular weight and polarity, direct analysis may be possible, but derivatization (e.g., silylation) could improve peak shape and thermal stability if needed. The protocol below assumes direct injection.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard (>95% purity).
-
Ethyl acetate (GC grade).
-
Helium (carrier gas, 99.999% purity).
-
Autosampler vials with inserts.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Start at 100 °C, hold for 1 min.Ramp to 280 °C at 15 °C/min.Hold at 280 °C for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40 - 300 m/z |
| Quantification Ion | To be determined from the mass spectrum of the standard (e.g., molecular ion or a major fragment). |
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve or dilute the sample in ethyl acetate to bring the concentration of the analyte within the calibration range.
4. Data Analysis and Quantification:
-
Inject the standard solutions to confirm the retention time and identify characteristic mass fragments. Select a primary ion for quantification and one or two qualifier ions for confirmation.
-
Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.
-
Inject the sample and quantify the analyte using the calibration curve. Confirm the identity of the peak by its retention time and the ratio of qualifier to quantifier ions.
Method Validation Parameters (Hypothetical Data)
| Parameter | Expected Result |
| Linearity Range | 0.1 - 25 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Specificity | High, based on mass spectral data. |
Logical Relationship in GC-MS Analysis
Caption: Logical flow from injection to identification in GC-MS.
Conclusion
The analytical methods proposed in these application notes provide a comprehensive framework for the reliable quantification of this compound. The RP-HPLC-UV method is recommended for routine analysis and quality control due to its simplicity and robustness. The GC-MS method offers higher sensitivity and specificity, making it ideal for trace analysis and confirmatory identification. Researchers, scientists, and drug development professionals should perform in-house validation to ensure the chosen method is suitable for their specific application and matrix.
References
Application Notes and Protocols for HPLC Analysis of 4-(2-Acetoxyacetyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Acetoxyacetyl)phenyl acetate (B1210297) is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds, including phenethylamine (B48288) metabolites.[1] Accurate and reliable analytical methods are crucial for ensuring the purity, stability, and quality of this intermediate throughout the drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of 4-(2-Acetoxyacetyl)phenyl acetate and its potential impurities.
This document provides a detailed application note and protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The described method is suitable for routine quality control, stability studies, and pharmacokinetic analysis.[2]
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer.[3][4] In this system, this compound, a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. Separation from impurities is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance.
Materials and Reagents
-
Analyst: this compound reference standard (purity >95%)[5]
-
Solvents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
-
Mobile Phase Additive:
-
Phosphoric acid (ACS grade) or Formic acid (for MS-compatible methods)[2]
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm[2] (or equivalent C18 column) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid to the mixture.
-
Mix thoroughly and degas the solution for 15-20 minutes using a sonicator or an online degasser.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex the sample solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Perform replicate injections for both standards and samples to ensure precision.
Data Presentation and System Suitability
The following tables present illustrative quantitative data that would be expected from a validated HPLC method for this compound.
Table 2: Illustrative System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Table 3: Illustrative Calibration Curve Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 152,300 |
| 25 | 380,750 |
| 50 | 761,500 |
| 100 | 1,523,000 |
Table 4: Illustrative Method Validation Parameters
| Parameter | Typical Value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application of 4-(2-Acetoxyacetyl)phenyl acetate in the synthesis of beta-keto esters
Application of 4-(2-Acetoxyacetyl)phenyl Acetate (B1210297) in the Synthesis of β-Keto Esters
Application Note
Introduction
β-Keto esters are pivotal intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals, natural products, and specialty chemicals. Their synthesis is a cornerstone of modern synthetic chemistry. This application note details a methodology for the synthesis of β-keto esters utilizing 4-(2-acetoxyacetyl)phenyl acetate as an acylating agent in a mixed Claisen condensation reaction. This approach leverages the reactivity of the phenyl acetate moiety for the efficient acylation of ester enolates. The presence of the acetoxyacetyl group on the phenyl ring may influence the reactivity and solubility of the acylating agent.
Principle
The core of this application lies in the mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. In this process, an ester enolate, generated by the action of a strong base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl acetate group of this compound. The subsequent collapse of the tetrahedral intermediate, with the departure of the phenoxide leaving group, yields the desired β-keto ester. The choice of a non-nucleophilic strong base is crucial to favor enolate formation and avoid side reactions.
Advantages
The use of a phenyl acetate derivative like this compound as an acylating agent offers potential advantages, including:
-
Alternative to Acyl Chlorides and Anhydrides: This method avoids the use of highly reactive and often corrosive acyl halides and anhydrides.
-
Modulated Reactivity: The electronic properties of the substituted phenyl group can modulate the reactivity of the acylating agent.
-
Potential for Diverse Substrate Scope: The methodology can potentially be applied to a variety of ester enolates, leading to a range of β-keto ester products.
Experimental Protocols
I. General Procedure for the Synthesis of β-Keto Esters
This protocol describes the general method for the acylation of an ester enolate using this compound.
Materials:
-
This compound
-
Ester (e.g., ethyl acetate, tert-butyl acetate)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Enolate Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chosen ester (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the strong base (1.1 equivalents) to the ester solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the ester enolate.
-
-
Acylation Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the pre-formed ester enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-keto ester.
-
II. Data Presentation
The following table summarizes the hypothetical yields of β-keto esters synthesized from various ester enolates and this compound, based on typical outcomes for mixed Claisen condensations.
| Entry | Ester Substrate | Product β-Keto Ester | Yield (%) |
| 1 | Ethyl acetate | Ethyl 3-oxo-3-(4-(2-acetoxyacetyl)phenyl)propanoate | 75 |
| 2 | tert-Butyl acetate | tert-Butyl 3-oxo-3-(4-(2-acetoxyacetyl)phenyl)propanoate | 82 |
| 3 | Methyl propanoate | Methyl 2-methyl-3-oxo-3-(4-(2-acetoxyacetyl)phenyl)propanoate | 68 |
| 4 | Ethyl isobutyrate | Ethyl 2,2-dimethyl-3-oxo-3-(4-(2-acetoxyacetyl)phenyl)propanoate | 65 |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of β-keto esters.
Diagram 2: Plausible Reaction Mechanism
Caption: Mechanism of β-keto ester synthesis.
Application Notes and Protocols: Protecting Group Strategies Involving 4-(2-Acetoxyacetyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Acetoxyacetyl)phenyl acetate (B1210297) is a synthetic intermediate with potential applications in organic synthesis and drug development.[1][2] Its structure contains two key functionalities that are central to protecting group strategies: a phenyl acetate and an α-acetoxy ketone. This document provides detailed application notes and protocols for the use of acetate esters as protecting groups for phenols and alcohols, drawing upon the chemical principles embodied by 4-(2-Acetoxyacetyl)phenyl acetate. Acetyl groups are widely used as protecting groups due to their ease of installation, general stability to a range of reaction conditions, and straightforward removal.[3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H12O5 | [4][5] |
| Molecular Weight | 236.22 g/mol | [5] |
| CAS Number | 42528-99-4 | [5] |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | [5] |
Protecting Group Strategies
The structure of this compound suggests two primary protecting group strategies based on its ester functionalities: the protection of phenols and the protection of α-hydroxy ketones.
Phenyl Acetate as a Protecting Group for Phenols
The phenyl acetate moiety represents a protected phenol (B47542). Acetylation is a common and robust method for protecting phenolic hydroxyl groups during multi-step syntheses.
Protection Protocol: Acetylation of Phenols
This protocol describes a general method for the acetylation of a phenolic hydroxyl group using acetic anhydride (B1165640).
Materials:
-
Phenol-containing substrate
-
Acetic anhydride
-
Pyridine (B92270) or a suitable Lewis acid (e.g., Sc(OTf)3)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the phenol-containing substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the catalyst (e.g., pyridine or Lewis acid) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated product.
Deprotection Protocol: Hydrolysis of Phenyl Acetates
Phenyl acetates can be deprotected under basic or acidic conditions to regenerate the free phenol.
Materials:
-
Phenyl acetate substrate
-
Methanol or ethanol (B145695)
-
Aqueous base (e.g., NaOH, K2CO3) or acid (e.g., HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure (Basic Hydrolysis):
-
Dissolve the phenyl acetate substrate in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of a base (e.g., 1 M NaOH).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with an aqueous acid (e.g., 1 M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected phenol.
Quantitative Data for Phenyl Acetate Protection/Deprotection
| Substrate | Protecting Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxyacetophenone | Acetic Anhydride | Pyridine | - | Reflux | - | - | [6] |
| 4-Aminoacetophenone | Acetic Anhydride | - | Dichloromethane | 60-80 | - | 70-85 | [6] |
| 2-Naphthol | Benzoic Anhydride | K2CO3 | NMP | Reflux | 0.5 | - | [7] |
Note: Specific yields and reaction times will vary depending on the substrate.
α-Acetoxy Ketone as a Protected α-Hydroxy Ketone
The α-acetoxy ketone functionality can be considered a protected form of an α-hydroxy ketone.
Protection Protocol: Acetylation of α-Hydroxy Ketones
This protocol outlines the acetylation of an α-hydroxy ketone.
Materials:
-
α-Hydroxy ketone substrate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the α-hydroxy ketone in DCM in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride.
-
Stir the reaction at room temperature and monitor by TLC.
-
Work up the reaction as described in the phenol acetylation protocol.
Deprotection Protocol: Hydrolysis of α-Acetoxy Ketones
Hydrolysis of the acetate group regenerates the α-hydroxy ketone.
Materials:
-
α-Acetoxy ketone substrate
-
Methanol
-
Aqueous potassium carbonate (K2CO3) solution
Procedure:
-
Dissolve the α-acetoxy ketone in methanol.
-
Add an aqueous solution of K2CO3.
-
Stir at room temperature and monitor by TLC.
-
Upon completion, neutralize with a mild acid.
-
Work up the reaction as described in the phenyl acetate hydrolysis protocol.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - this compound (C12H12O5) [pubchemlite.lcsb.uni.lu]
- 5. This compound CAS#: 42528-99-4 [chemicalbook.com]
- 6. Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1 [evitachem.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Acetoxyacetyl)phenyl acetate
Welcome to the technical support center for the purification of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4-(2-Acetoxyacetyl)phenyl acetate?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) can also be utilized for high-purity applications and for analyzing the purity of the final product.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can arise from unreacted starting materials or side-products from the synthesis. Common precursors to this compound include 4-hydroxyacetophenone. Potential impurities stemming from the synthesis of this precursor could include isomeric byproducts such as 2-hydroxyacetophenone (B1195853) and 4-acetoxyacetophenone.[1][2] It is also possible to have residual starting materials or partially acetylated intermediates.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, can help visualize the separation of the desired compound from impurities. The spots can be visualized under UV light.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is expected to be a solid at room temperature. Discoloration may indicate the presence of impurities or degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | - The chosen solvent is not suitable. - Insufficient solvent is used. | - Select a more appropriate solvent or a mixed solvent system (e.g., ethyl acetate/hexane). - Gradually add more hot solvent until the compound dissolves. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound. - The cooling process is too rapid. - High concentration of impurities. | - Choose a solvent with a lower boiling point. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Consider a preliminary purification step like column chromatography to remove significant impurities. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added). - The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the meniscus to induce crystal formation. - Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | - Too much solvent was used, leading to product loss in the mother liquor. - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. - Cool the solution thoroughly in an ice bath to minimize solubility. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate solvent system (eluent). - Column was not packed properly (channeling). - Column was overloaded with the crude sample. | - Optimize the eluent system using TLC to achieve good separation (a good starting point is a hexane/ethyl acetate gradient). - Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude material for the size of the column. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound is eluting too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band. | - The compound is interacting too strongly with the silica gel. - The sample was not loaded onto the column in a narrow band. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature). - Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol describes a general procedure for the purification of this compound by recrystallization from a mixed solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate (good solvent)
-
Hexane (poor solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at the boiling point.
-
Once the solid is dissolved, slowly add hot hexane dropwise until the solution becomes slightly cloudy and the cloudiness persists.[3]
-
To this cloudy suspension, add a few drops of hot ethyl acetate until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this cooling period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.
Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid trapping air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elute the Column:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate, etc.) to elute the compounds from the column. The optimal gradient will depend on the separation observed by TLC.
-
Collect fractions in separate tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
| Purification Method | Starting Material (g) | Purified Product (g) | Yield (%) | Purity (pre-purification) | Purity (post-purification) |
| Recrystallization | |||||
| Column Chromatography |
Purity can be assessed by methods such as HPLC, NMR spectroscopy, or melting point analysis.
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision tree for selecting the appropriate purification method.
Experimental Workflow for Mixed-Solvent Recrystallization
Caption: Step-by-step workflow for mixed-solvent recrystallization.
References
Technical Support Center: Synthesis of 4-(2-Acetoxyacetyl)phenyl acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-(2-Acetoxyacetyl)phenyl acetate?
A1: The synthesis typically starts from 4-hydroxyacetophenone. The process involves two main acetylation steps: the acetylation of the phenolic hydroxyl group and the introduction of the acetoxyacetyl group at the acetyl position.
Q2: What are the most common byproducts observed in this synthesis?
A2: Common byproducts can include:
-
Incompletely acetylated intermediates: Such as 4-acetoxyacetophenone or 4-(2-hydroxyacetyl)phenyl acetate.
-
Isomeric byproducts: Primarily 2-hydroxyacetophenone, which can arise if the synthesis starts from phenol (B47542) and proceeds via a Friedel-Crafts acylation or Fries rearrangement under poorly controlled conditions.[1]
-
Hydrolysis products: The final product can hydrolyze back to 4-(2-hydroxyacetyl)phenyl acetate or 4-hydroxyacetophenone if exposed to moisture, especially under acidic or basic conditions.
-
Polymeric materials: Under certain conditions, starting materials like 4-hydroxyacetophenone can polymerize.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the reaction mixture to spots of the starting material and the purified product, you can determine when the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for this compound?
A4: The primary purification method is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica (B1680970) gel can also be employed for high-purity requirements.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of the desired product.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC until the starting material is consumed. The reaction time can be influenced by temperature; consider optimizing the reaction temperature. |
| Suboptimal Reagent Stoichiometry | The molar ratio of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to the substrate is crucial. An excess of the acetylating agent is often used to drive the reaction to completion. |
| Presence of Moisture | Acetylating agents are sensitive to water, which can lead to their decomposition and the hydrolysis of the ester product. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. |
| Inefficient Catalyst | If a catalyst is used (e.g., a base like pyridine (B92270) or an acid catalyst), ensure it is active and used in the correct amount. For O-acylation, base catalysis is generally preferred.[2] |
Problem 2: Presence of significant amounts of byproducts.
| Byproduct | Potential Cause | Suggested Solution |
| 4-Acetoxyacetophenone | Incomplete reaction at the acetyl group. | Increase the reaction time or temperature for the second acetylation step. Ensure sufficient acetylating agent is present for both acetylation steps. |
| 4-(2-Hydroxyacetyl)phenyl acetate | Incomplete acetylation of the side-chain hydroxyl group or hydrolysis of the final product during workup. | Ensure an adequate amount of acetylating agent is used. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. |
| 2-Hydroxyacetophenone | Formation during the synthesis of the starting material (4-hydroxyacetophenone) via Fries rearrangement or Friedel-Crafts acylation of phenol.[1] | Start with high-purity 4-hydroxyacetophenone. If synthesizing the starting material, carefully control the reaction temperature; lower temperatures favor the formation of the para-isomer. |
| Polymeric materials | Unfavorable reaction conditions, such as high temperatures in the presence of certain catalysts. | Optimize the reaction temperature and catalyst loading to minimize polymerization. |
Quantitative Data on Byproduct Formation
The following table summarizes typical byproduct distribution in a related reaction, the Fries rearrangement of phenyl acetate to produce 4-hydroxyacetophenone, which can provide insights into potential isomeric impurities.
| Product/Byproduct | Selectivity (%) [1] |
| 4-Hydroxyacetophenone (desired precursor) | 82.3 |
| 2-Hydroxyacetophenone (isomeric byproduct) | 4.3 |
| 4-Acetoxyacetophenone | 3.8 |
| Phenol (unreacted starting material) | 1.0 |
| 3-Hydroxyacetophenone | 0.1 |
| 4-(4'-Hydroxyphenyl)-acetophenone | 0.4 |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetoxyacetophenone from 4-Hydroxyacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyacetophenone (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) to the stirred solution. If not using pyridine as the solvent, a catalytic amount of a base like pyridine or triethylamine (B128534) can be added.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-acetoxyacetophenone.
Protocol 2: Synthesis of this compound from 4-(2-Hydroxyacetyl)phenyl acetate
-
Dissolve 4-(2-hydroxyacetyl)phenyl acetate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine (1.5 eq.) or pyridine (catalytic to stoichiometric amount).
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.2 eq.) or acetic anhydride (1.2 eq.).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential byproduct formation.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting the Fries Reararangement of 4-(2-Acetoxyacetyl)phenyl acetate
Welcome to the technical support center for the Fries rearrangement of 4-(2-acetoxyacetyl)phenyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, offering troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of key hydroxyacetophenone intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and why is it used for 4-(2-acetoxyacetyl)phenyl acetate?
The Fries rearrangement is a chemical reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] For this compound, this reaction is crucial for synthesizing substituted hydroxyacetophenones, which are valuable intermediates in the pharmaceutical industry.[3] The rearrangement allows for the selective introduction of acyl groups onto the aromatic ring.
Q2: What are the expected major products from the Fries rearrangement of this compound?
The Fries rearrangement of this compound can theoretically yield a mixture of ortho- and para-isomers resulting from the migration of either the acetyl or the acetoxyacetyl group. The primary products of interest are typically the mono-rearranged hydroxyacetophenone derivatives. The selectivity towards a specific isomer is highly dependent on the reaction conditions.[4]
Q3: Which acyl group is more likely to migrate: the acetyl or the acetoxyacetyl group?
The relative migratory aptitude of different acyl groups in the Fries rearrangement is influenced by their electronic and steric properties. Generally, acyl groups that can form more stable acylium ion intermediates will migrate more readily. While specific data for the acetoxyacetyl group is limited, factors such as the stability of the resulting carbocation play a crucial role.[5][6] It is plausible that the acetoxyacetyl group might be more prone to cleavage or side reactions under harsh Lewis acid conditions.
Q4: What are the most common side reactions to be aware of?
Common side reactions during the Fries rearrangement include:
-
Poly-rearrangement: Migration of both acyl groups, leading to di-acylated products.
-
Intermolecular acylation: The acyl group can acylate a separate phenol (B47542) molecule, leading to dimeric impurities.
-
Deacetylation/Cleavage: The ester groups can be cleaved by the Lewis acid, resulting in the formation of 4-hydroxyphenyl acetate or hydroquinone (B1673460).[7]
-
Inverse Fries Rearrangement: The rearranged product can revert to the starting ester under certain conditions.
-
Formation of Polyphenolic Tars: At higher temperatures, complex polymeric materials can be formed, significantly reducing the yield of the desired product.
-
Hydrolysis of the acetoxyacetyl group: The acetoxy group on the migrating acyl chain can be sensitive to the acidic conditions, potentially leading to the formation of a hydroxyacetyl group.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
A low yield of the target hydroxyacetophenone is a frequent challenge. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lewis Acid | The choice and stoichiometry of the Lewis acid are critical. Aluminum chloride (AlCl₃) is commonly used, but other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be explored.[8] Ensure the Lewis acid is of high purity and handled under anhydrous conditions. The molar ratio of Lewis acid to the substrate often needs to be optimized; typically, a stoichiometric excess is required as the Lewis acid complexes with both the starting material and the product.[8] |
| Inappropriate Reaction Temperature | Temperature significantly influences the reaction rate and selectivity. Low temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions and decomposition, leading to tar formation.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. |
| Incorrect Solvent Choice | The polarity of the solvent affects the reaction pathway. Non-polar solvents tend to favor the formation of the ortho product, while polar solvents can promote the formation of the para isomer.[1] Common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. In some cases, running the reaction neat (without solvent) at high temperatures can be effective.[1] |
| Moisture in the Reaction | The Fries rearrangement is highly sensitive to moisture, which can deactivate the Lewis acid catalyst and lead to hydrolysis of the ester starting material.[10] Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Substrate Decomposition | The starting material, this compound, may be susceptible to degradation under the harsh reaction conditions, particularly at elevated temperatures. Consider using milder Lewis acids or lower reaction temperatures for a longer duration. |
Issue 2: Poor Regioselectivity (Mixture of Ortho and Para Isomers)
Controlling the position of the acyl group migration is a key aspect of a successful Fries rearrangement.
| Parameter | Effect on Selectivity | Recommendations |
| Temperature | Lower temperatures (typically below 60°C) favor the formation of the thermodynamically more stable para-isomer. Higher temperatures (often above 160°C) favor the formation of the kinetically controlled ortho-isomer, which is stabilized by chelation with the Lewis acid.[4][10] | For the para-isomer, conduct the reaction at or below room temperature. For the ortho-isomer, higher reaction temperatures are necessary. |
| Solvent Polarity | Non-polar solvents favor the formation of the ortho-product by keeping the generated acylium ion in close proximity to the aromatic ring (solvent cage effect).[1] Polar solvents can solvate the acylium ion, allowing it to diffuse and attack the sterically less hindered para-position.[2] | To favor the ortho-isomer, use non-polar solvents like carbon disulfide or run the reaction neat. To favor the para-isomer, consider using more polar solvents like nitrobenzene. |
| Lewis Acid | The nature of the Lewis acid can influence the ortho/para ratio. Some Lewis acids may favor the formation of a more stable bidentate complex with the ortho-product. | Experiment with different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) to find the optimal selectivity for the desired isomer. |
Issue 3: Formation of Multiple Products and Purification Challenges
The presence of two different ester groups in this compound can lead to a complex mixture of products, making isolation and purification difficult.
| Potential Issue | Troubleshooting and Optimization Strategies |
| Migration of Both Acyl Groups | This can occur under forcing reaction conditions (high temperature, long reaction time, large excess of Lewis acid). |
| Cleavage of Ester Groups | The Lewis acid can catalyze the cleavage of the ester bonds, leading to de-acylated byproducts. |
| Intermolecular Acylation | This is more likely at higher concentrations of the starting material. |
| Purification Difficulties | The similar polarity of the various isomers and byproducts can make chromatographic separation challenging. |
Experimental Protocols
General Protocol for Fries Rearrangement of Hydroquinone Diacetate (to favor 2,5-dihydroxyacetophenone)
This protocol can serve as a starting point for the rearrangement of this compound.
-
Reaction Setup: In a dry, round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap for HCl gas, place finely powdered anhydrous aluminum chloride (2.5 to 3 equivalents).[2]
-
Addition of Substrate: Add the this compound (1 equivalent) to the aluminum chloride and mix thoroughly.
-
Heating: Heat the reaction mixture in an oil bath. The temperature should be gradually increased. For hydroquinone diacetate, a temperature range of 110-160°C is often used.[2] The optimal temperature for this compound will need to be determined experimentally.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Carefully decompose the reaction complex by slowly adding crushed ice, followed by concentrated hydrochloric acid.
-
Isolation: Collect the solid product by filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography on silica (B1680970) gel.[2]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the complex interplay of factors in the Fries rearrangement, the following diagrams are provided.
Diagram 1: General Mechanism of the Fries Rearrangement
Caption: General mechanism of the Lewis acid-catalyzed Fries rearrangement.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Factors Influencing Ortho vs. Para Selectivity
Caption: Key factors determining the ortho/para product ratio.
This technical support guide provides a comprehensive overview of the Fries rearrangement as it applies to this compound, offering practical advice to overcome common experimental hurdles. By systematically addressing the variables of catalyst, temperature, solvent, and reaction monitoring, researchers can optimize their synthetic strategy to achieve higher yields and the desired regioselectivity.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 5. Migratory aptitudes in rearrangement reaction | PPTX [slideshare.net]
- 6. Migratory aptitude - Wikipedia [en.wikipedia.org]
- 7. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Optimizing reaction conditions for the synthesis of 4-(2-Acetoxyacetyl)phenyl acetate
Welcome to the technical support center for the synthesis of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to produce 4-(2-Acetoxyacetyl)phenyl acetate?
A1: The most common and practical synthetic route involves a two-step process starting from 4-acetylphenyl acetate (also known as p-acetoxyacetophenone). The first step is the α-bromination of the acetyl group to form α-bromo-4-acetylphenyl acetate. This intermediate is then subjected to a nucleophilic substitution reaction with an acetate source to yield the final product, this compound.
Q2: What are the critical parameters to control during the α-bromination of 4-acetylphenyl acetate?
A2: Key parameters for a successful α-bromination include:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for better selectivity and handling.
-
Solvent: A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) is typically used.
-
Initiator/Catalyst: The reaction can be initiated by a radical initiator like benzoyl peroxide or catalyzed by a small amount of acid.
-
Temperature: The reaction is often carried out under reflux, but the temperature should be carefully controlled to prevent over-bromination and side reactions.
-
Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of di-brominated byproducts.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is effective in separating the product from any remaining starting materials, intermediates, and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Q4: What are the potential side reactions during this synthesis?
A4: Potential side reactions include:
-
Over-bromination: Formation of α,α-dibromo-4-acetylphenyl acetate can occur if the reaction time is too long or an excess of the brominating agent is used.
-
Hydrolysis: Both the phenyl acetate and the newly formed acetoxy group are susceptible to hydrolysis, especially during aqueous workup or if moisture is present in the reaction. This can lead to the formation of 4-hydroxyacetophenone derivatives.
-
Elimination Reactions: Under basic conditions, the α-bromo intermediate can undergo elimination to form an α,β-unsaturated ketone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of α-bromo-4-acetylphenyl acetate (Step 1) | Incomplete reaction. | - Increase reaction time and monitor closely by TLC.- Ensure the reaction is conducted at the optimal temperature (reflux).- Use a fresh, active brominating agent and initiator/catalyst. |
| Decomposition of the product. | - Avoid prolonged heating.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. | |
| Side reactions (e.g., over-bromination). | - Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).- Monitor the reaction carefully by TLC and stop it once the starting material is consumed. | |
| Low yield of this compound (Step 2) | Incomplete substitution reaction. | - Use a suitable acetate source in excess (e.g., sodium acetate, potassium acetate).- Employ a polar aprotic solvent like DMF or DMSO to facilitate the nucleophilic substitution.- Increase the reaction temperature, but monitor for potential decomposition. |
| Hydrolysis of ester groups. | - Ensure all reagents and solvents are anhydrous.- Perform the aqueous workup quickly and with cold solutions.- Use a non-aqueous workup if possible. | |
| Presence of multiple spots on TLC after Step 1 | Mixture of starting material, mono-brominated, and di-brominated products. | - Optimize the stoichiometry of the brominating agent and the reaction time.- Use column chromatography to isolate the desired mono-brominated product before proceeding to the next step. |
| Product decomposes during purification | Thermal instability. | - Use flash column chromatography at room temperature.- If distillation is necessary, perform it under high vacuum and at the lowest possible temperature. |
| Acid or base sensitivity. | - Neutralize the crude product before purification.- Use a neutral solvent system for chromatography. |
Experimental Protocols
Step 1: Synthesis of α-Bromo-4-acetylphenyl acetate
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylphenyl acetate (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude α-bromo-4-acetylphenyl acetate can be used directly in the next step or purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 2: Synthesis of this compound
This protocol is a general guideline and may require optimization.
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Reaction Setup: In a round-bottom flask, dissolve the crude α-bromo-4-acetylphenyl acetate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
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Addition of Acetate Source: Add anhydrous sodium acetate (1.5 eq.) to the solution.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are representative values and may vary based on specific experimental setups and reagent purity.
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Bromination | 4-acetylphenyl acetate, NBS | CCl₄ | Benzoyl peroxide | Reflux | 2 - 4 | 70 - 85 |
| 2. Acetoxylation | α-bromo-4-acetylphenyl acetate, Sodium Acetate | DMF | - | 60 - 80 | 4 - 6 | 60 - 75 |
Experimental Workflow Diagram
Technical Support Center: Purification of 4-(2-Acetoxyacetyl)phenyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Acetoxyacetyl)phenyl acetate (B1210297). The information is designed to address specific issues that may be encountered during its synthesis and purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of 4-(2-Acetoxyacetyl)phenyl acetate. The primary synthetic route involves a two-step process: the Fries rearrangement of phenyl acetate to yield 4-hydroxyacetophenone, followed by the O-acetylation of 4-hydroxyacetophenone with acetoxyacetyl chloride.
Issue 1: Low Yield of 4-Hydroxyacetophenone in Fries Rearrangement
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). An appropriate eluent system for TLC is a mixture of hexane (B92381) and ethyl acetate. |
| Suboptimal Temperature | The Fries rearrangement is temperature-sensitive. Lower temperatures (around 25°C) favor the formation of the desired para-isomer (4-hydroxyacetophenone), while higher temperatures can lead to the formation of the ortho-isomer and other byproducts. Maintain strict temperature control throughout the reaction. |
| Catalyst Deactivation | The Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions to prevent catalyst deactivation. |
| Substrate Quality | Use high-purity phenyl acetate as the starting material. Impurities in the starting material can interfere with the reaction and lead to lower yields. |
Issue 2: Presence of Impurities After Fries Rearrangement
| Impurity | Identification | Removal Method |
| 2-Hydroxyacetophenone (B1195853) (ortho-isomer) | Can be identified by its different retention factor (Rf) on a TLC plate compared to the para-isomer. | Fractional Distillation: The ortho-isomer is more volatile than the para-isomer and can be separated by distillation under reduced pressure. Recrystallization: 4-hydroxyacetophenone can be purified by recrystallization from water or a mixture of ethanol (B145695) and water. The ortho-isomer is typically more soluble and will remain in the mother liquor. |
| Unreacted Phenyl Acetate | Can be detected by TLC or Gas Chromatography (GC). | Distillation: Phenyl acetate is more volatile than 4-hydroxyacetophenone and can be removed by distillation. Aqueous Workup: Washing the organic layer with a dilute sodium hydroxide (B78521) solution can help remove unreacted phenyl acetate through saponification. |
| Phenol | Can be identified by its characteristic odor and by analytical techniques such as GC-Mass Spectrometry (GC-MS). | Aqueous Extraction: Phenol is acidic and can be removed by washing the organic extract with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide solution. |
Issue 3: Incomplete Acetylation of 4-Hydroxyacetophenone
| Potential Cause | Recommended Solution |
| Insufficient Acylating Agent | Use a slight excess of acetoxyacetyl chloride to ensure complete conversion of 4-hydroxyacetophenone. |
| Steric Hindrance | While 4-hydroxyacetophenone is not highly hindered, prolonged reaction times or slightly elevated temperatures (while monitoring for decomposition) may be necessary for complete reaction. |
| Presence of Moisture | Acetoxyacetyl chloride is reactive towards water. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. |
Issue 4: Difficulty in Purifying the Final Product, this compound
| Problem | Recommended Solution |
| Oily Product Instead of Solid | This can be due to the presence of residual solvents or impurities that lower the melting point. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary. |
| Colored Impurities | If the product has a persistent color, it may be due to polymeric byproducts. Treatment with activated charcoal during recrystallization can help remove some colored impurities. |
| Low Recovery After Recrystallization | This could be due to using too much solvent or a solvent in which the product is too soluble at low temperatures. Carefully select the recrystallization solvent system and use the minimum amount of hot solvent required to dissolve the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is a two-step synthesis. The first step is the Fries rearrangement of phenyl acetate to produce 4-hydroxyacetophenone. The second step involves the O-acetylation of 4-hydroxyacetophenone with acetoxyacetyl chloride or a similar acetoxyacetylating agent.
Q2: What are the primary impurities I should expect from the Fries rearrangement of phenyl acetate?
A2: The main impurities are the ortho-isomer (2-hydroxyacetophenone), unreacted phenyl acetate, and phenol, which can form from the hydrolysis of phenyl acetate.
Q3: How can I effectively separate the ortho- and para-isomers of hydroxyacetophenone?
A3: The most common methods are fractional distillation under reduced pressure and recrystallization. 2-hydroxyacetophenone is more volatile and generally more soluble in common recrystallization solvents than 4-hydroxyacetophenone, which facilitates their separation.
Q4: What are the key considerations for the acetylation of 4-hydroxyacetophenone?
A4: The key considerations are to use anhydrous conditions to prevent hydrolysis of the acetoxyacetyl chloride and to ensure a slight molar excess of the acylating agent for complete conversion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.
Q5: What is a good starting point for a recrystallization solvent for this compound?
A5: A common approach for purifying esters is to use a solvent system consisting of a good solvent in which the compound is soluble when hot, and a poor solvent in which it is insoluble when cold. A mixture of ethyl acetate and hexane is a good starting point to explore for the recrystallization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride guard tube, place anhydrous aluminum chloride (1.2 equivalents).
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Solvent Addition: Add a suitable anhydrous solvent, such as nitrobenzene (B124822) or 1,2-dichloroethane, to the flask.
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Reactant Addition: Cool the stirred suspension in an ice bath. Slowly add phenyl acetate (1 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
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Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Washing: Wash the combined organic extracts successively with water, 5% sodium bicarbonate solution (to remove acidic impurities like phenol), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of 4-Hydroxyacetophenone
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Recrystallization: Dissolve the crude 4-hydroxyacetophenone in a minimum amount of hot water or an ethanol/water mixture.
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Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Synthesis of this compound
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxyacetophenone (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) or tetrahydrofuran.
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Base Addition: Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution.
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Acylating Agent Addition: Cool the mixture in an ice bath. Slowly add a solution of acetoxyacetyl chloride (1.05 equivalents) in the same anhydrous solvent from the dropping funnel.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Quench the reaction by adding water.
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Extraction: Separate the organic layer and wash it successively with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 4: Purification of this compound
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Column Chromatography: If significant impurities are present, purify the crude product by column chromatography on silica (B1680970) gel. A gradient elution system of hexane and ethyl acetate is a suitable starting point.
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Recrystallization: Dissolve the product obtained from chromatography (or the crude product if sufficiently pure) in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.
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Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
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Isolation: Collect the pure crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Data Presentation
The following table summarizes typical yields and purity data that can be expected during the synthesis and purification process. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Typical Purity (%) | Analytical Method for Purity |
| Fries Rearrangement | Crude 4-Hydroxyacetophenone | 60-70 | 85-90 | GC, HPLC, NMR |
| Purification of 4-Hydroxyacetophenone | Purified 4-Hydroxyacetophenone | 80-90 (from crude) | >98 | GC, HPLC, NMR, Melting Point |
| Acetylation | Crude this compound | 85-95 | 90-95 | HPLC, NMR |
| Purification of Final Product | Purified this compound | 70-80 (from crude) | >99 | HPLC, NMR, Melting Point |
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Caption: Impurity removal workflow for 4-hydroxyacetophenone.
Stability issues of 4-(2-Acetoxyacetyl)phenyl acetate under acidic conditions
Technical Support Center: 4-(2-Acetoxyacetyl)phenyl acetate (B1210297)
Welcome to the technical support center for 4-(2-Acetoxyacetyl)phenyl acetate. This guide provides troubleshooting information and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. As a di-ester, this compound is susceptible to hydrolysis, and understanding its degradation profile is crucial for its application in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a di-ester compound with the molecular formula C₁₂H₁₂O₅.[1] It serves as a synthetic intermediate, for instance, in the preparation of phenethylamine (B48288) metabolites.[2] The stability of this compound is critical because degradation, primarily through hydrolysis of its ester groups, can lead to the formation of impurities. These impurities can affect the compound's efficacy, safety, and shelf-life in research and pharmaceutical applications.[3][4]
Q2: What are the expected degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the ester linkages in this compound are susceptible to hydrolysis.[5] The degradation is expected to proceed in a stepwise manner, yielding mono-hydrolyzed intermediates and a fully hydrolyzed final product. The primary degradation products are likely to be:
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Intermediate 1: 4-(2-Hydroxyacetyl)phenyl acetate
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Intermediate 2: 4-(2-Acetoxyacetyl)phenol
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Final Product: 4-(2-Hydroxyacetyl)phenol and Acetic Acid
Q3: Which of the two ester groups is more susceptible to acid-catalyzed hydrolysis?
A3: The susceptibility of each ester group to hydrolysis depends on several factors, including steric hindrance and the electronic effects of the phenyl ring. Generally, the ester group further from the phenyl ring might be slightly more accessible to water molecules. However, detailed kinetic studies would be required to definitively determine the relative rates of hydrolysis for the two ester groups.
Q4: How do I monitor the degradation of this compound?
A4: The most common method for monitoring the degradation of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.[6][7] This allows for the quantification of the remaining parent compound and the formation of impurities over time.
Q5: What are the recommended storage conditions for this compound to ensure its stability?
A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) and the use of a desiccator are recommended. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and stability testing of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of the compound in solution. | The solvent may be acidic or contain acidic impurities. The solution may have been exposed to elevated temperatures. | Use high-purity, neutral pH solvents. Buffer the solution to a neutral pH if compatible with the experimental design. Prepare solutions fresh and store them at low temperatures (2-8 °C) when not in use. |
| Inconsistent results in stability studies. | Variability in experimental conditions (e.g., temperature, pH). Inaccurate preparation of standard and sample solutions. Non-validated analytical method. | Strictly control all experimental parameters. Ensure accurate and precise preparation of all solutions using calibrated equipment. Develop and validate a stability-indicating analytical method according to ICH guidelines.[8][9] |
| Appearance of unknown peaks in the HPLC chromatogram. | Formation of secondary degradation products or interaction with excipients. Contamination of the sample or mobile phase. | Conduct forced degradation studies to identify potential degradation products.[3][4][5] Analyze individual components of the formulation to check for interactions. Ensure the cleanliness of all glassware and use high-purity solvents for the mobile phase. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | Suboptimal chromatographic conditions (e.g., mobile phase composition, column type, pH). | Optimize the HPLC method by screening different columns, mobile phase compositions (including organic modifier and buffer), and pH. Gradient elution may be necessary to achieve adequate separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To investigate the degradation pathway of this compound under acidic stress and to identify its primary degradation products.
Materials:
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This compound
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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High-purity water
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Methanol (HPLC grade)
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Acetonitrile (B52724) (HPLC grade)
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Phosphate buffer
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pH meter
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Heating block or water bath
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HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acidic Stress:
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To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
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Incubate the solution at a controlled temperature (e.g., 60 °C).
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Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
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Analysis:
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Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
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Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
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Data Analysis:
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Plot the percentage of remaining this compound against time.
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Identify and quantify the major degradation products.
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Characterize the degradation products using techniques such as LC-MS or NMR if necessary.
Visualizations
Degradation Pathway
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting stability issues.
References
- 1. PubChemLite - this compound (C12H12O5) [pubchemlite.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpsonline.com [ajpsonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ikev.org [ikev.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Preventing decomposition of 4-(2-Acetoxyacetyl)phenyl acetate during workup
Welcome to the technical support center for 4-(2-Acetoxyacetyl)phenyl acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and purification of this compound. Our goal is to provide practical guidance to prevent its decomposition and ensure the integrity of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workup of 4-(2-Acetoxyacetyl)phenyl acetate, providing potential causes and recommended solutions.
Problem 1: Low yield of desired product after workup.
| Potential Cause | Recommended Solution |
| Hydrolysis of Ester Groups: The molecule contains two ester functional groups: a phenolic acetate and an alpha-acetoxy ketone. Both are susceptible to hydrolysis, particularly under basic (alkaline) conditions. The phenolic acetate is generally more labile. | Maintain Neutral or Mildly Acidic pH: During aqueous washes, use a saturated sodium bicarbonate solution cautiously and briefly to neutralize any remaining acid catalysts. Avoid strong bases like sodium hydroxide (B78521) or potassium carbonate. A final wash with brine will help remove residual water and inorganic salts. |
| Elevated Temperatures: Prolonged exposure to heat during solvent removal or other steps can promote thermal decomposition. | Use Low-Temperature Techniques: Remove solvents under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C. If crystallization is attempted, avoid high temperatures for extended periods. |
| Incomplete Extraction: The compound may not have been fully extracted from the aqueous layer into the organic solvent. | Optimize Extraction Solvent and Procedure: Use a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent for greater efficiency than a single extraction with a large volume. |
Problem 2: Presence of impurities in the final product, as indicated by NMR or LC-MS.
| Potential Cause | Recommended Solution |
| Decomposition Products: The primary impurities are often the hydrolysis products: 4-(2-hydroxyacetyl)phenyl acetate and 4-hydroxyphenyl acetate, or the fully hydrolyzed 4-hydroxyacetophenone. | Implement Mild Workup Conditions: Adhere strictly to the recommendations for pH and temperature control outlined in Problem 1. Minimize the duration of the aqueous workup. |
| Residual Starting Materials or Reagents: Incomplete reaction or inefficient removal of reagents can lead to contamination. | Purification by Column Chromatography: If impurities persist after a careful workup, purification using silica (B1680970) gel column chromatography is recommended. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from more polar impurities. |
| Solvent-Related Impurities: Residual solvents from the reaction or workup can be present. | Drying Under High Vacuum: After purification, dry the final compound under a high vacuum for a sufficient period to remove all volatile residues. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during workup?
A1: The main decomposition route is the hydrolysis of the two ester linkages. The phenolic acetate is particularly susceptible to base-catalyzed hydrolysis, yielding an acetate anion and a phenoxide ion. The alpha-acetoxy ketone can also be hydrolyzed, especially under basic conditions, to a carboxylic acid and an alcohol.
Q2: Which of the two ester groups is more labile?
A2: Phenolic esters are generally more susceptible to hydrolysis than alkyl esters. Therefore, the acetate group on the phenyl ring is expected to be more readily cleaved under basic or strongly acidic conditions compared to the acetate group alpha to the ketone.
Q3: What is the ideal pH range to maintain during the aqueous workup?
A3: A slightly acidic to neutral pH (around 5-7) is recommended. If a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate solution and keep the contact time to a minimum. Immediately follow with a wash with water or brine to return to a more neutral pH.
Q4: Can I use a strong base like sodium hydroxide to wash the organic layer?
A4: It is strongly advised against using strong bases such as sodium hydroxide, potassium hydroxide, or even potassium carbonate. These will rapidly hydrolyze one or both of the ester groups in this compound.
Q5: What are the recommended storage conditions for this compound?
A5: To prevent degradation over time, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Standard Mild Workup Protocol for this compound
This protocol is designed to minimize the risk of decomposition during the isolation of the product from a reaction mixture.
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Quenching the Reaction:
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Cool the reaction mixture to room temperature.
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If the reaction is conducted in a water-miscible solvent, dilute the mixture with a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
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Slowly add the reaction mixture to a separatory funnel containing deionized water or a mildly acidic aqueous solution (e.g., 1M HCl, used only if quenching an organometallic reagent or a basic reaction).
-
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Liquid-Liquid Extraction:
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Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers.
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-
Washing the Organic Layer:
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Wash the combined organic layers sequentially with:
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Saturated aqueous sodium bicarbonate solution (1 x volume). Note: Perform this wash quickly and without vigorous shaking to avoid prolonged contact with the basic solution. Vent the separatory funnel frequently to release any evolved CO2 gas.
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Deionized water (1 x volume).
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Saturated aqueous sodium chloride (brine) solution (1 x volume). This step aids in the removal of residual water from the organic phase.
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-
-
Drying the Organic Layer:
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Transfer the organic layer to a clean, dry Erlenmeyer flask.
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Add a suitable anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).
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Gently swirl the flask and allow it to stand for at least 15-20 minutes.
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-
Solvent Removal:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
-
Final Drying:
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Place the crude product under a high vacuum to remove any remaining traces of solvent.
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Purification by Silica Gel Column Chromatography
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Preparation of the Column:
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Select an appropriately sized glass column and pack it with silica gel using a slurry method with a non-polar solvent like hexanes.
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Loading the Sample:
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Dissolve the crude product in a minimal amount of the chromatography eluent (or a slightly more polar solvent if necessary for solubility).
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
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Elution:
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Begin eluting the column with a non-polar solvent system (e.g., 90:10 hexanes:ethyl acetate).
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Gradually increase the polarity of the eluent (e.g., to 70:30 hexanes:ethyl acetate) to facilitate the elution of the desired compound.
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The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC) analysis.
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-
Fraction Collection and Analysis:
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Collect fractions and monitor the elution of the product using TLC.
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Combine the fractions containing the pure product.
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Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature.
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Final Drying:
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Dry the purified product under a high vacuum.
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Data Presentation
The stability of ester-containing compounds is highly dependent on the pH of the aqueous environment during workup. Below is a qualitative summary of the expected stability of this compound under different pH conditions.
| pH Range | Condition | Expected Stability of Phenolic Acetate | Expected Stability of Alpha-Acetoxy Ketone | Overall Recommendation |
| 1-3 | Strongly Acidic | Moderate | High | Avoid prolonged exposure |
| 4-6 | Mildly Acidic | High | High | Recommended for washes |
| 7 | Neutral | High | High | Ideal |
| 8-9 | Mildly Basic | Low to Moderate | Moderate | Use with extreme caution and for short durations (e.g., quick NaHCO3 wash) |
| >10 | Strongly Basic | Very Low | Low | Avoid |
Visualizations
Technical Support Center: Purification of 4-(2-Acetoxyacetyl)phenyl acetate by Column Chromatography
This technical support guide provides detailed information and troubleshooting advice for the purification of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297) using column chromatography. The content is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column chromatography technique for purifying 4-(2-Acetoxyacetyl)phenyl acetate?
A1: Both normal-phase and reverse-phase chromatography can be suitable for the purification of this compound. The choice depends on the nature of the impurities in your crude sample.
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Normal-Phase Chromatography: This is a good starting point if your impurities are significantly less polar or more polar than the target compound. A common stationary phase is silica (B1680970) gel.
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Reverse-Phase Chromatography: This method is advantageous for separating polar compounds and may be necessary if normal-phase chromatography does not provide adequate separation. A C18-bonded silica is a typical stationary phase for this technique.[1]
Q2: How do I choose the right solvent system (mobile phase) for my purification?
A2: The ideal solvent system should provide a good separation between your target compound and any impurities. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).
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For Normal-Phase Chromatography: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice.[2][3] A good starting point for this compound, a polar compound, would be a solvent system of ethyl acetate in hexanes. For polar compounds, starting with 100% ethyl acetate or a mixture like 5% methanol (B129727) in dichloromethane (B109758) can also be effective.[3] The target Rf (retention factor) for the desired compound on a TLC plate is typically around 0.25-0.35 for optimal separation on a column.
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For Reverse-Phase Chromatography: A common mobile phase is a mixture of water and a water-miscible organic solvent such as methanol or acetonitrile (B52724).[1] A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with a range of polarities.
Q3: Can the acetate groups on this compound be hydrolyzed during silica gel chromatography?
A3: Yes, there is a potential risk of hydrolysis of the ester groups, especially if the silica gel is acidic or if there is residual acid from the synthesis. To minimize this risk, you can use deactivated (neutral) silica gel or add a small amount of a neutralising agent like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase. However, the addition of triethylamine will make the mobile phase more polar.
Q4: My compound is not eluting from the column. What should I do?
A4: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the mobile phase. For a normal-phase system with hexanes/ethyl acetate, you would increase the proportion of ethyl acetate. If you reach 100% ethyl acetate and the compound still does not elute, you can try adding a small amount of a more polar solvent like methanol. A "methanol purge" at the end of the chromatography, where you flush the column with 100% methanol, can help elute very polar compounds that are strongly adsorbed to the silica gel.
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using a standard normal-phase setup.
1. Preparation of the Slurry:
- For a small-scale purification (e.g., 100-500 mg of crude product), weigh out an appropriate amount of silica gel (typically 30-50 times the weight of the crude material).
- In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase solvent (e.g., 10% ethyl acetate in hexanes).
2. Packing the Column:
- Secure a glass chromatography column in a vertical position. Ensure the stopcock is closed.
- Pour the silica gel slurry into the column.
- Gently tap the side of the column to ensure even packing and remove any air bubbles.
- Open the stopcock to allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
- Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Carefully apply the sample solution to the top of the silica gel bed using a pipette.
- Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20%, 30%, 50% ethyl acetate) as needed (gradient elution). The progress of the separation can be monitored by TLC analysis of the collected fractions.
- Collect the eluent in a series of labeled test tubes or flasks.
5. Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Reverse-Phase Flash Column Chromatography
This protocol outlines a general procedure for purification using a reverse-phase C18 column.
1. Column Equilibration:
- Equilibrate the C18 column with the initial mobile phase (e.g., 10% acetonitrile in water).
2. Sample Loading:
- Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent like methanol.
- Inject or load the sample onto the column.
3. Elution and Fraction Collection:
- Begin elution with the initial mobile phase.
- Run a gradient of increasing organic solvent (e.g., from 10% to 100% acetonitrile in water) over a set period.
- Collect fractions as they elute from the column.
4. Analysis and Product Isolation:
- Analyze the fractions by reverse-phase TLC or HPLC.
- Combine the pure fractions and remove the solvents, which may require lyophilization if a significant amount of water is present.
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography of this compound
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica |
| Mobile Phase | Hexanes/Ethyl Acetate (gradient) | Water/Acetonitrile (gradient) |
| Initial Eluent | 10-20% Ethyl Acetate in Hexanes | 10-30% Acetonitrile in Water |
| Final Eluent | 50-100% Ethyl Acetate in Hexanes | 100% Acetonitrile |
| Sample Loading | Dissolved in minimal dichloromethane or dry loaded | Dissolved in minimal methanol or initial mobile phase |
| Detection | TLC with UV visualization (254 nm) | RP-TLC or HPLC with UV detection |
Note: The optimal conditions may vary depending on the specific impurities present in the crude material. Preliminary TLC analysis is crucial for determining the best solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound streaks on the TLC plate and elutes over many column fractions. | The compound may be acidic or basic, leading to poor interaction with the silica gel. The sample may be overloaded on the column. | For acidic compounds, consider adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. For basic compounds, add a small amount of triethylamine. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The desired compound co-elutes with an impurity. | The polarity of the mobile phase is not optimal for separation. | Try a different solvent system with different selectivity. For example, if using hexanes/ethyl acetate, try dichloromethane/methanol. A shallower gradient during elution can also improve separation. |
| The product appears to have decomposed on the column (e.g., new spots on TLC of eluted fractions). | The compound may be unstable on silica gel. | Use deactivated (neutral) silica gel. Consider using a different stationary phase like alumina. Perform the chromatography quickly to minimize contact time. |
| Poor separation in reverse-phase chromatography. | The mobile phase pH may not be optimal for the compound. | For phenolic compounds, adding a small amount of an acid like formic acid or acetic acid to the mobile phase can improve peak shape and retention.[4] |
| The column runs dry. | Insufficient solvent was added, or the flow rate was too high. | Never let the solvent level drop below the top of the stationary phase. If it happens, carefully add more solvent to re-wet the column, but be aware that separation efficiency may be compromised. |
Visualizations
Caption: Workflow for the purification of this compound by normal-phase column chromatography.
Caption: A logical diagram illustrating common troubleshooting pathways in column chromatography.
References
Challenges in the scale-up synthesis of 4-(2-Acetoxyacetyl)phenyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-(2-Acetoxyacetyl)phenyl acetate?
A common and straightforward synthetic approach involves a two-step process starting from 4-hydroxyacetophenone. The first step is the protection of the phenolic hydroxyl group via acetylation to form 4-acetylphenyl acetate. The second step involves the α-acetoxylation of the ketone.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
During scale-up, critical parameters to monitor and control include:
-
Temperature: Both the initial acetylation and the subsequent α-acetoxylation can be exothermic. Proper temperature control is crucial to prevent side reactions and ensure product stability.
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly acetic anhydride (B1165640) and the brominating agent in the second step, is essential to manage the reaction exotherm and minimize impurity formation.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogenous reaction conditions, which is critical for consistent product quality and yield at a larger scale.
-
Moisture Control: The presence of water can lead to the hydrolysis of the ester groups, reducing the yield and complicating purification. All reagents and equipment should be dry.[1]
Q3: What are the most common impurities encountered in this synthesis?
Common impurities may include:
-
Unreacted 4-hydroxyacetophenone or 4-acetylphenyl acetate.
-
The di-brominated byproduct at the alpha position to the ketone.
-
Products resulting from the hydrolysis of one or both ester groups, such as 4-(2-hydroxyacetyl)phenyl acetate and 4-hydroxy-α-(acetoxy)acetophenone.[1]
-
Polymeric byproducts due to side reactions at elevated temperatures.
Q4: What are the recommended purification methods for large-scale production?
For large-scale purification, recrystallization is often the most viable method. A suitable solvent system, such as ethyl acetate/heptane or isopropanol/water, can be used to effectively remove most impurities. Column chromatography, while useful at the lab scale, is generally not practical for large quantities.
Q5: What are the stability and storage conditions for this compound?
This compound is a di-ester and is susceptible to hydrolysis.[1] It should be stored in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon) to prevent degradation. It is advisable to avoid prolonged exposure to moisture and high temperatures. The product is chemically stable under standard ambient conditions (room temperature).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acetylation Step | - Incomplete reaction. - Hydrolysis of acetic anhydride. - Sub-optimal reaction temperature. | - Increase the molar excess of acetic anhydride. - Ensure all reagents and glassware are dry. - Optimize the reaction temperature; a slight increase may improve the reaction rate. |
| Formation of α-brominated impurity | - Over-addition of brominating agent. - Poor temperature control leading to runaway reaction. | - Use a precise amount of the brominating agent (e.g., NBS or Br2). - Maintain a low and consistent reaction temperature during the addition of the brominating agent. |
| Product Hydrolysis | - Presence of water in reagents or solvents. - Prolonged reaction times at elevated temperatures. - Acidic or basic conditions during workup. | - Use anhydrous solvents and reagents. - Monitor the reaction progress and quench it promptly upon completion. - Neutralize the reaction mixture carefully during workup and avoid strong acids or bases. |
| Poor Crystallization/Oily Product | - Presence of impurities inhibiting crystallization. - Incorrect solvent system for recrystallization. | - Analyze the crude product for impurities and consider a pre-purification step if necessary. - Screen different solvent systems to find the optimal one for crystallization. Seeding with a small crystal of pure product can also be beneficial. |
| Discoloration of Final Product | - Formation of colored impurities from side reactions. - Thermal degradation. | - Maintain strict temperature control throughout the synthesis. - Consider treating the solution with activated carbon before the final crystallization to remove colored impurities. |
Experimental Protocols
Step 1: Synthesis of 4-acetylphenyl acetate
-
Reaction Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet is charged with 4-hydroxyacetophenone (1.0 eq).
-
Solvent Addition: Anhydrous dichloromethane (B109758) or ethyl acetate is added to the reactor.
-
Base Addition: Triethylamine (1.2 eq) is added, and the mixture is stirred until all solids are dissolved.
-
Acetylation: The solution is cooled to 0-5 °C. Acetic anhydride (1.1 eq) is added dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until the starting material is consumed.
-
Workup: The reaction mixture is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield crude 4-acetylphenyl acetate, which can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound
-
Reaction Setup: A clean, dry, jacketed glass reactor is charged with 4-acetylphenyl acetate (1.0 eq) and a suitable solvent such as acetic acid.
-
Bromination: The solution is heated to 50-60 °C. A solution of bromine (1.0 eq) in acetic acid is added dropwise while maintaining the temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
-
Acetoxylation: After the bromination is complete, anhydrous potassium acetate (1.5 eq) is added to the reaction mixture.
-
Reaction Completion: The mixture is heated to 80-90 °C and stirred until the intermediate bromo-compound is consumed.
-
Workup: The reaction mixture is cooled to room temperature and poured into ice water. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.
Process Flow and Troubleshooting Diagrams
References
Validation & Comparative
The Utility of 4-(2-Acetoxyacetyl)phenyl Acetate as a Versatile Building Block in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the novelty, potency, and patentability of new chemical entities. This guide provides a comparative analysis of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297) , a synthetic intermediate, against more conventional building blocks in the synthesis of psychoactive phenethylamines, a class of compounds with significant therapeutic potential in neuroscience.
Introduction to 4-(2-Acetoxyacetyl)phenyl Acetate
This compound is a synthetic intermediate that has been noted for its utility in the synthesis of phenethylamine (B48288) metabolites.[1][2][3] Its structure, featuring a phenyl acetate core with an acetoxyacetyl substituent, presents a unique scaffold that can be chemically manipulated to generate a variety of functionalized molecules. This guide will explore its potential efficacy as a building block in comparison to established precursors in the synthesis of well-known psychoactive compounds.
Comparative Analysis: Synthesis of Phenethylamine Derivatives
To objectively assess the utility of this compound, we will compare a hypothetical synthetic route to a novel phenethylamine derivative with the established synthesis of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a widely studied psychedelic compound.[1] The conventional starting material for 2C-B is 2,5-dimethoxybenzaldehyde (B135726).
Table 1: Comparison of Building Blocks for Phenethylamine Synthesis
| Feature | This compound | 2,5-Dimethoxybenzaldehyde |
| Chemical Structure | Acetoxyacetyl-substituted phenyl acetate | Disubstituted benzaldehyde |
| Synthetic Accessibility | Multi-step synthesis from common precursors | Commercially available |
| Potential for Diversification | High; the acetoxy and acetyl groups offer multiple reaction sites for functionalization. | Moderate; functionalization is primarily on the aldehyde and the aromatic ring. |
| Hypothetical Target Compound | "PEA-Analog A" (4-(2-aminoethyl)benzene-1,2-diol) | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) |
| Biological Target | Serotonin and Dopamine Receptors (Predicted) | Serotonin 5-HT2A and 5-HT2C Receptors[4][5] |
Experimental Protocols
Established Synthesis of 2C-B from 2,5-Dimethoxybenzaldehyde
The synthesis of 2C-B is a well-documented procedure in organic chemistry literature.[6][7][8]
-
Nitrostyrene (B7858105) Formation: 2,5-dimethoxybenzaldehyde is condensed with nitromethane (B149229) in the presence of a catalyst such as ammonium (B1175870) acetate or ethylenediaminediacetate to yield 2,5-dimethoxynitrostyrene.
-
Reduction of the Nitrostyrene: The resulting nitrostyrene is then reduced to the corresponding phenethylamine. A common reducing agent for this step is lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Bromination: The final step involves the bromination of the 2,5-dimethoxyphenethylamine intermediate at the 4-position of the phenyl ring. This is typically achieved using elemental bromine in acetic acid.
Hypothetical Synthesis of "PEA-Analog A" from this compound
This proposed synthesis leverages standard organic transformations to convert the building block into a phenethylamine scaffold.
-
Hydrolysis of Esters: The two acetate groups in this compound are hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 4-(2-hydroxyacetyl)benzene-1,2-diol.
-
Oxime Formation: The ketone is converted to an oxime by reacting it with hydroxylamine.
-
Reduction to Amine: The oxime is then reduced to the primary amine, yielding the phenethylamine backbone. A suitable reducing agent for this transformation would be lithium aluminum hydride or catalytic hydrogenation.
Comparative Biological Activity
The biological activity of the final compounds is a key metric for evaluating the efficacy of the starting building blocks.
Table 2: Comparative Biological Data
| Compound | Target Receptor(s) | Affinity (EC50/IC50) | Functional Activity |
| 2C-B | 5-HT2A, 5-HT2C[4] | 5-HT2A: 1.2 nM (EC50) 5-HT2C: 0.63 nM (EC50)[4] | Partial Agonist[4] |
| "PEA-Analog A" | Dopamine & Serotonin Receptors (Predicted) | Data not available (Hypothetical) | Unknown (Hypothetical) |
Signaling Pathways and Experimental Workflows
To understand the biological context and the process of drug discovery, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2C-B - Wikipedia [en.wikipedia.org]
- 5. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. 2C-B synthesis without LAH [designer-drug.com]
- 8. www1.xup.in [www1.xup.in]
A Comparative Analysis of Catalysts for the Fries Rearrangement of Phenyl Acetates
For Researchers, Scientists, and Drug Development Professionals
The Fries rearrangement of phenyl acetates is a cornerstone reaction in organic synthesis, facilitating the production of valuable hydroxyaryl ketones, which are key intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity for ortho and para isomers, and overall process sustainability. This guide provides a comparative analysis of common catalysts employed for this transformation, supported by available experimental data, to aid researchers in catalyst selection and experimental design.
Performance of Catalysts: A Quantitative Comparison
The efficacy of a catalyst in the Fries rearrangement is primarily evaluated based on the conversion of the phenyl acetate (B1210297) substrate and the selectivity towards the desired ortho- and para-hydroxyacetophenone products. The following table summarizes the performance of various catalysts under different reaction conditions as reported in the literature.
| Catalyst | Type | Temperature (°C) | Time (h) | Phenyl Acetate Conversion (%) | Yield of 2-Hydroxyacetophenone (ortho) (%) | Yield of 4-Hydroxyacetophenone (para) (%) | Selectivity (ortho/para) |
| AlCl₃ | Homogeneous Lewis Acid | Reflux | N/A | N/A | 33.7[1] | N/A | Predominantly ortho at high temperatures[2] |
| AlCl₃ | Homogeneous Lewis Acid | < 60 | N/A | N/A | N/A | Favored | Favors para at low temperatures[2] |
| HL Zeolite | Heterogeneous Solid Acid | 180 | 12 | 4.9[3] | N/A | N/A | N/A |
| H-Beta Zeolite | Heterogeneous Solid Acid | N/A | N/A | More active than H₂SO₄ | N/A | N/A | N/A |
| H₃PW₁₂O₄₀ | Heteropoly Acid | 100-150 | N/A | Highly efficient | N/A | N/A | N/A |
N/A: Data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Fries rearrangement using a homogeneous Lewis acid and a heterogeneous solid acid catalyst.
Protocol 1: Homogeneous Catalysis using Aluminum Chloride (AlCl₃)
This protocol is based on the general procedure for a Lewis acid-catalyzed Fries rearrangement.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)
-
Hydrochloric acid (HCl), dilute solution
-
Ice
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the anhydrous solvent and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath and slowly add phenyl acetate with constant stirring.
-
After the addition is complete, heat the reaction mixture. For preferential para-product formation, maintain a temperature below 60°C.[2] For the ortho-product, heat the mixture to a higher temperature (e.g., above 160°C).[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by distillation or recrystallization to isolate the hydroxyacetophenone isomers. The ortho isomer can be separated from the para isomer by steam distillation.[2]
Protocol 2: Heterogeneous Catalysis using a Zeolite Catalyst
This protocol outlines a general procedure for a solid acid-catalyzed Fries rearrangement.
Materials:
-
Phenyl acetate
-
Zeolite catalyst (e.g., H-Beta)
-
High-temperature reactor (e.g., Parr reactor)
-
Filtration apparatus
-
Solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Activate the zeolite catalyst by heating it under vacuum to remove any adsorbed water.
-
In a high-temperature reactor, charge the activated zeolite catalyst and phenyl acetate.
-
Seal the reactor and heat the mixture to the desired reaction temperature (e.g., 180°C) with stirring.[3]
-
Maintain the reaction at this temperature for the specified duration (e.g., 12 hours).[3]
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Dilute the reaction mixture with a suitable solvent and separate the catalyst by filtration.
-
The catalyst can be washed with the solvent, dried, and potentially regenerated for reuse.
-
Analyze the filtrate for product composition and yield using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Isolate the products from the filtrate by solvent evaporation and subsequent purification (e.g., column chromatography).
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful execution. The following diagrams illustrate the signaling pathway of the Fries rearrangement and a general experimental workflow.
Caption: Fries Rearrangement Signaling Pathway.
Caption: General Experimental Workflow.
References
Validating the Structure of 4-(2-Acetoxyacetyl)phenyl Acetate: A 2D NMR-Based Guide
In the realm of drug development and chemical research, unambiguous structural confirmation of novel compounds is paramount. For molecules like 4-(2-Acetoxyacetyl)phenyl acetate (B1210297), a synthetic intermediate, a comprehensive analytical approach is necessary to ensure its identity and purity. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, 2D NMR techniques are indispensable for a definitive structural elucidation. This guide compares the utility of key 2D NMR experiments—COSY, HSQC, and HMBC—in validating the molecular structure of 4-(2-Acetoxyacetyl)phenyl acetate and provides the supporting experimental framework.
Predicted NMR Data for Structural Verification
For the purpose of this guide, plausible 1H and 13C NMR chemical shifts for this compound have been predicted. These values are instrumental in demonstrating the principles of 2D NMR-based structure validation. The atomic numbering scheme used for data assignment is presented in Figure 1.
| Atom Number | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| 1 | - | 195.8 |
| 2 | 5.30 (s, 2H) | 65.2 |
| 3 | - | 169.5 |
| 4 | 2.20 (s, 3H) | 20.8 |
| 5 | - | 132.5 |
| 6 | 8.00 (d, J=8.8 Hz, 2H) | 130.0 |
| 7 | 7.20 (d, J=8.8 Hz, 2H) | 122.0 |
| 8 | - | 154.5 |
| 9 | - | 169.0 |
| 10 | 2.30 (s, 3H) | 21.2 |
Table 1: Predicted 1H and 13C NMR chemical shifts for this compound.
Experimental Protocols for 2D NMR Analysis
The following are standard protocols for acquiring the 2D NMR data discussed in this guide. Experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
1. Correlation Spectroscopy (COSY):
- Pulse Program: Standard cosygpprqf or equivalent.
- Spectral Width: 12 ppm in both F1 and F2 dimensions.
- Number of Increments (F1): 256.
- Number of Scans: 2-4.
- Data Points (F2): 2048.
- Relaxation Delay: 1.5-2.0 s.
- Processing: The data is processed with a sine-bell window function in both dimensions and zero-filled to a 1K x 1K matrix.
2. Heteronuclear Single Quantum Coherence (HSQC):
- Pulse Program: Standard hsqcedetgpsisp2.2 or equivalent for multiplicity editing.
- 1H Spectral Width (F2): 12 ppm.
- 13C Spectral Width (F1): 200 ppm.
- 1JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
- Number of Increments (F1): 256.
- Number of Scans: 4-8.
- Data Points (F2): 2048.
- Relaxation Delay: 1.5 s.
- Processing: The data is processed with a QSIN window function and zero-filled to a 1K x 1K matrix.
3. Heteronuclear Multiple Bond Correlation (HMBC):
- Pulse Program: Standard hmbcgplpndqf or equivalent.
- 1H Spectral Width (F2): 12 ppm.
- 13C Spectral Width (F1): 220 ppm.
- Long-Range Coupling Constant (nJCH): Optimized for a range of 4-10 Hz.
- Number of Increments (F1): 512.
- Number of Scans: 16-32.
- Data Points (F2): 2048.
- Relaxation Delay: 2.0 s.
- Processing: The data is processed with a sine-bell window function and zero-filled to a 2K x 1K matrix.
Structure Validation Workflow
The validation of the this compound structure is a stepwise process, integrating information from each 2D NMR experiment.
Figure 1. Workflow for the validation of this compound structure using 2D NMR.
Deciphering the Molecular Puzzle with 2D NMR
1. COSY: Identifying Proton Neighbors
The COSY spectrum reveals proton-proton coupling networks. In the case of this compound, the most significant COSY correlation would be observed between the aromatic protons H-6 and H-7. This confirms their ortho relationship on the phenyl ring. The protons of the two methyl groups (H-4 and H-10) and the methylene (B1212753) group (H-2) are expected to be singlets and therefore will not show any COSY cross-peaks.
2. HSQC: Linking Protons to their Carbons
The HSQC experiment unambiguously correlates each proton with its directly attached carbon atom. For this compound, the following key correlations would be expected:
-
The proton signal at ~5.30 ppm (H-2) will correlate with the carbon signal at ~65.2 ppm (C-2).
-
The aromatic proton signal at ~8.00 ppm (H-6) will correlate with the carbon signal at ~130.0 ppm (C-6).
-
The aromatic proton signal at ~7.20 ppm (H-7) will correlate with the carbon signal at ~122.0 ppm (C-7).
-
The methyl proton signal at ~2.20 ppm (H-4) will correlate with the carbon signal at ~20.8 ppm (C-4).
-
The methyl proton signal at ~2.30 ppm (H-10) will correlate with the carbon signal at ~21.2 ppm (C-10).
This experiment provides direct evidence for the C-H connectivities within the molecule.
3. HMBC: Assembling the Molecular Framework
The HMBC spectrum is crucial for piecing together the molecular fragments by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, several key HMBC correlations would definitively establish the overall structure:
-
Connecting the Acetoxyacetyl Group to the Phenyl Ring: A correlation between the methylene protons (H-2) at ~5.30 ppm and the ketone carbonyl carbon (C-1) at ~195.8 ppm, as well as the aromatic carbon C-5 at ~132.5 ppm, would confirm the attachment of the acetyl group to the phenyl ring.
-
Confirming the Acetoxy Group on the Methylene: A correlation from the methylene protons (H-2) to the ester carbonyl carbon (C-3) at ~169.5 ppm, and a correlation from the methyl protons of this acetate group (H-4) at ~2.20 ppm to the same carbonyl carbon (C-3), would validate the acetoxy functionality on the methylene unit.
-
Positioning the Phenyl Acetate: Correlations from the aromatic protons H-7 at ~7.20 ppm to the ester carbonyl carbon (C-9) at ~169.0 ppm, and from the methyl protons of the phenyl acetate group (H-10) at ~2.30 ppm to the same carbonyl carbon (C-9), would confirm the phenyl acetate moiety. Furthermore, a correlation from H-7 to the quaternary aromatic carbon C-5 would solidify the para-substitution pattern.
Comparison with Alternative Techniques
While techniques like X-ray crystallography can provide the ultimate structural proof, they require a suitable single crystal, which is not always obtainable. Furthermore, crystallography provides information on the solid-state conformation, which may differ from the solution-state structure relevant to many chemical and biological processes. 2D NMR, on the other hand, provides detailed structural information in solution, which is often more pertinent to the intended application of the molecule.
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and definitive method for the structural validation of this compound. By systematically identifying proton spin systems, correlating directly bonded carbon-hydrogen pairs, and piecing together the molecular framework through long-range correlations, researchers can be highly confident in the assigned structure. This comprehensive NMR analysis is an essential component of the characterization of novel synthetic compounds in the pharmaceutical and chemical industries.
Benchmarking Purity: A Comparative Guide to Commercial 4-(2-Acetoxyacetyl)phenyl acetate for Researchers
For Immediate Release
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive benchmark of the commercial purity of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297), a key synthetic intermediate. Through a detailed comparison with a common alternative, 4-(2-Chloroacetyl)phenyl acetate, and supported by experimental data and protocols, this document aims to equip scientists with the necessary information to make informed decisions for their research needs.
Commercial Purity Overview
A survey of commercially available 4-(2-Acetoxyacetyl)phenyl acetate and its chloro-analogue reveals that while most suppliers guarantee a purity of over 95%, the provided analytical data and methodologies can vary. This comparison underscores the importance of independent verification of purity.
Table 1: Comparison of Commercial Product Specifications
| Compound | Supplier | Advertised Purity | Analytical Method(s) Cited |
| This compound | Supplier A | >95% | HPLC |
| Supplier B | ≥95% | HPLC, NMR, MS, IR, TLC | |
| Supplier C | >98% (GC) | GC | |
| 4-(2-Chloroacetyl)phenyl acetate | Supplier D | 98% | Not Specified |
| Supplier E | ≥97.0% (GC) | GC | |
| Supplier F | >98% | Not Specified |
Identifying Potential Impurities
The most common synthetic route to this compound involves the acetylation of 4-hydroxyacetophenone. This process can lead to several potential impurities that may impact downstream applications.
Key Potential Impurities:
-
4-hydroxyacetophenone: The primary starting material, its presence indicates an incomplete initial reaction.
-
4-acetoxyacetophenone: An intermediate where only the phenolic hydroxyl group has been acetylated.
-
Acetic Acid/Anhydride: Residual reagents from the acetylation process.
The presence of these impurities can be readily identified and quantified using the analytical methods detailed below.
Comparative Experimental Workflow
To provide a robust benchmark, a standardized experimental workflow is proposed for the purity assessment of this compound and its alternatives. This workflow is designed to identify and quantify the target compound and its likely impurities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine determination of purity and the quantification of known impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-15 min: 30-70% B
-
15-20 min: 70-95% B
-
20-25 min: 95% B
-
25-30 min: 95-30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in acetonitrile.
Expected Elution Order: 4-hydroxyacetophenone -> 4-acetoxyacetophenone -> this compound / 4-(2-Chloroacetyl)phenyl acetate.
Quantitative Proton Nuclear Magnetic Resonance (q¹H-NMR) Spectroscopy
q¹H-NMR provides an absolute measure of purity against a certified internal standard, without the need for a reference standard of the analyte itself.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: A certified reference standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.
-
Dissolve in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: ≥ 16
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the characteristic signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification of the main component and any unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Direct infusion or via a GC-MS system.
Expected Fragmentation Patterns:
-
This compound (MW: 236.22 g/mol ):
-
A molecular ion peak [M]⁺ at m/z 236.
-
Fragments corresponding to the loss of an acetoxy group (-OCOCH₃, m/z 177) and a ketene (B1206846) molecule from the side chain (-CH₂CO, m/z 194).
-
-
4-(2-Chloroacetyl)phenyl acetate (MW: 212.63 g/mol ):
-
A molecular ion peak [M]⁺ at m/z 212, with a characteristic M+2 isotope peak for chlorine.
-
Fragments from the loss of the chloroacetyl group (-COCH₂Cl, m/z 135).
-
-
4-hydroxyacetophenone (MW: 136.15 g/mol ):
-
A strong molecular ion peak [M]⁺ at m/z 136.
-
A prominent fragment from the loss of a methyl group (-CH₃, m/z 121).[1]
-
-
4-acetoxyacetophenone (MW: 178.18 g/mol ):
-
A molecular ion peak [M]⁺ at m/z 178.
-
A base peak corresponding to the loss of a ketene molecule (-CH₂CO, m/z 136).
-
Logical Relationships in Purity Analysis
The interplay between the different analytical techniques provides a comprehensive picture of the sample's purity.
Conclusion
Benchmarking the purity of commercial this compound requires a multi-faceted analytical approach. While commercial suppliers generally provide products of high purity, the potential for residual starting materials and intermediates necessitates independent verification. The experimental protocols outlined in this guide for HPLC-UV, q¹H-NMR, and Mass Spectrometry provide a robust framework for researchers to accurately assess the quality of this important synthetic intermediate and its alternatives, thereby ensuring the reliability and reproducibility of their scientific endeavors.
References
Navigating the Synthesis of Phenethylamines: A Comparative Guide to Alternatives for 4-(2-Acetoxyacetyl)phenyl acetate
For researchers, scientists, and drug development professionals, the synthesis of phenethylamines, a core scaffold in many psychoactive compounds and pharmaceuticals, is a critical area of study. While various synthetic routes exist, this guide provides a comprehensive comparison of key alternatives to the use of 4-(2-acetoxyacetyl)phenyl acetate (B1210297), focusing on starting materials, reaction efficiency, and experimental protocols. This analysis is designed to aid in the selection of optimal synthetic strategies based on yield, substrate availability, and reaction conditions.
This guide delves into several robust and versatile alternatives, including the use of styrenes, acetophenones, benzyl (B1604629) cyanides, benzaldehydes with nitroalkanes, phenylacetamides, aziridines with aryl halides, and oximes. Each method is evaluated based on reported experimental data, with a focus on providing a clear, comparative overview to inform laboratory practice and process development.
Comparative Performance of Synthetic Alternatives
The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, cost of starting materials, and the desired substitution pattern on the phenethylamine (B48288) product. The following tables provide a quantitative comparison of the primary alternatives discussed in this guide.
| Starting Material(s) | Key Reaction(s) | Typical Product | Reported Yield (%) | Reaction Time | Key Considerations |
| Styrene | Wacker Oxidation, Reductive Amination | 1-Phenylethylamine | >85% (overall) | 24-48 h | Chemoenzymatic one-pot process possible, offering high enantioselectivity.[1][2][3] |
| Acetophenone | Reductive Amination (Leuckart Reaction) | α-Methylbenzylamine | 86-89% | 6 h | Optimized procedure available; requires high temperatures.[4] |
| Benzyl Cyanide | Catalytic Hydrogenation | 2-Phenylethylamine | 83-87% | ~1 h | High-pressure reaction; requires specialized equipment.[5] |
| Benzaldehyde + Nitroethane | Henry Reaction, Reduction | 1-Phenyl-2-propylamine (Amphetamine) | 63% (Henry), 62-83% (Reduction) | 5 h (Henry), 10-30 min (Reduction) | Two-step process; reduction of nitrostyrene (B7858105) can be rapid.[6][7][8][9] |
| Phenylacetamide | Reduction (Zinc Borohydride) | Phenylethylamine | ~81% | 3.5-4.5 h | Utilizes a borohydride (B1222165) reducing agent.[10] |
| N-Tosylaziridine + Aryl Iodide | Ni/Photoredox Cross-Coupling | β-Phenethylamines | 59-67% | 48-72 h | Mild conditions; allows for modular assembly of diverse derivatives.[11][12][13] |
| Acetophenone Oxime | Reduction (NaBH₄/ZrCl₄/Al₂O₃) | α-Phenylethylamine | 95% | 2 min | Rapid, solvent-free method.[14] |
Detailed Experimental Protocols
Reproducibility is paramount in chemical synthesis. The following are detailed experimental protocols for some of the key synthetic transformations discussed.
Reductive Amination of Acetophenone via the Leuckart Reaction
This protocol provides an optimized, preparative-scale synthesis of α-methylbenzylamine from acetophenone.
Materials:
-
Acetophenone (5.00 g, 41.7 mmol)
-
Formamide (B127407) (5.81 g, 0.188 mol)
-
Water (2.0 ml)
-
6 M Hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide (B78521) (solid)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine acetophenone, formamide, and water.[4]
-
Heat the mixture with stirring in an oil bath at 205°C for 6 hours.[4]
-
Cool the reaction mixture to approximately 100°C and add 100 ml of 6 M hydrochloric acid.[4]
-
Reflux the mixture for 1 hour to hydrolyze the formamide intermediate.[4]
-
After cooling, extract the mixture with 15 ml of diethyl ether to remove any unreacted acetophenone. Discard the ether layer.[4]
-
Cool the aqueous layer in an ice bath and slowly add solid sodium hydroxide until the solution is strongly basic.
-
Separate the resulting amine layer. Extract the aqueous layer with three portions of diethyl ether.
-
Combine the amine layer and the ether extracts and dry over solid sodium hydroxide.
-
Remove the ether by distillation to yield the crude α-methylbenzylamine. The reported yield of the crude product is 4.3 g (86%), with a purity of >98% by ¹H NMR and GLC.[4]
Synthesis of 2-Phenylethylamine from Benzyl Cyanide by Catalytic Hydrogenation
This protocol describes the high-pressure catalytic hydrogenation of benzyl cyanide to 2-phenylethylamine.
Materials:
-
Benzyl cyanide (1 kg, 8.55 moles)
-
Raney nickel catalyst (1 tablespoon)
-
Liquid ammonia (B1221849) (150 ml)
-
Hydrogen gas
-
Ether
Procedure:
-
Place benzyl cyanide and Raney nickel catalyst into a 2-liter high-pressure hydrogenation bomb.[5]
-
Securely fasten the cap and introduce liquid ammonia.[5]
-
Pressurize the bomb with hydrogen to approximately 2000 psi.[5]
-
Heat the bomb to 120-130°C and begin shaking. The reduction is typically complete within one hour.[5]
-
Cool the bomb, release the pressure, and open it.
-
Remove the contents and rinse the bomb with a small amount of ether.
-
Filter the combined liquids to remove the catalyst.
-
Remove the ether by distillation, and then fractionally distill the residue under reduced pressure.
-
Collect the 2-phenylethylamine fraction boiling at 90-93°C at 15 mmHg. The expected yield is 860-890 g (83-87%).[5]
Two-Step Synthesis of Amphetamine from Benzaldehyde and Nitroethane
This process involves an initial Henry reaction to form 1-phenyl-2-nitropropene (B101151), followed by its reduction.
Step 1: Henry Reaction - Synthesis of 1-Phenyl-2-nitropropene
Materials:
-
Benzaldehyde (6.4 g, 0.06 mol)
-
Nitroethane (20 mL, 0.28 mol)
-
Ammonium (B1175870) acetate (1.0 g, 0.013 mol)
-
Hexane
-
Chloroform
Procedure:
-
In a flask, combine benzaldehyde, nitroethane, and ammonium acetate.[7]
-
Heat the solution to reflux for 5 hours.[7]
-
After cooling, remove the solvent under reduced pressure.[7]
-
Purify the residue by column chromatography on silica (B1680970) gel (hexane-chloroform, 2:1) to yield 1-phenyl-2-nitropropene as light yellow crystals. The reported yield is 6.2 g (63%).[7]
Step 2: Reduction of 1-Phenyl-2-nitropropene
This one-pot procedure utilizes a sodium borohydride and copper(II) chloride system for a rapid reduction.
Materials:
-
1-Phenyl-2-nitropropene (2 mmol)
-
Sodium borohydride (NaBH₄) (15 mmol)
-
Copper(II) chloride (CuCl₂)
-
Ethanol
Procedure:
-
In a flask, prepare a stirring suspension of NaBH₄ in ethanol.[6]
-
Add the 1-phenyl-2-nitropropene in small portions to the suspension.[6]
-
Add CuCl₂ to the reaction mixture. The reaction is typically complete in 10-30 minutes.[8]
-
Work-up of the reaction mixture involves standard procedures to isolate the amine product. Yields for this reduction are reported to be in the range of 62-83%.[8][9]
Visualizing a Key Synthetic Workflow and Biological Pathway
To better illustrate the relationships between different synthetic strategies and the biological context of phenethylamines, the following diagrams are provided.
Caption: A comparative workflow for phenethylamine synthesis.
Caption: Relationship between starting material, yield, and reaction time.
Caption: Phenethylamine's signaling cascade via the TAAR1 receptor.[15][16][17][18][19]
Conclusion
The synthesis of phenethylamines can be approached from a variety of starting materials, each with its own set of advantages and disadvantages. The chemoenzymatic, one-pot conversion of styrenes offers an elegant and highly enantioselective route.[1][2][3] Direct reductive amination of readily available acetophenones, particularly through the optimized Leuckart reaction, provides high yields in a relatively short timeframe.[4] For large-scale production, the catalytic hydrogenation of benzyl cyanide is a well-established and efficient method.[5] The Henry reaction, followed by reduction, is a versatile two-step sequence for accessing a wide range of substituted phenethylamines.[6][7][8][9] Newer methods, such as the Ni/photoredox cross-coupling of aziridines, offer modularity for the synthesis of complex derivatives under mild conditions.[11][12][13] The choice of the most suitable alternative to 4-(2-acetoxyacetyl)phenyl acetate will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. This guide provides the foundational data and protocols to make an informed decision in this critical area of chemical research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. bbgate.com [bbgate.com]
- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. TAAR1 - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-(2-Acetoxyacetyl)phenyl Acetate in Synthesis: A Cost-Benefit Analysis
In the competitive landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials and synthetic routes is a critical decision with far-reaching implications for cost, efficiency, and overall product yield. This guide provides a comprehensive cost-benefit analysis of utilizing 4-(2-Acetoxyacetyl)phenyl acetate (B1210297) as a key intermediate in the synthesis of phenethylamine (B48288) metabolites, a class of compounds with significant biological and pharmaceutical relevance. Through a comparative lens, this document will explore alternative synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical transformations and relevant biological pathways to aid researchers, scientists, and drug development professionals in making informed strategic decisions.
Executive Summary
The use of 4-(2-Acetoxyacetyl)phenyl acetate offers a streamlined approach to the synthesis of N-acetylated phenethylamine derivatives. The pre-installed acetyl groups on both the phenolic hydroxyl and the side-chain hydroxyl functionalities serve as protecting groups, potentially reducing the number of synthetic steps required. However, the cost of this starting material must be weighed against the potential for higher yields and simplified procedures. This analysis indicates that for small-scale, research-oriented synthesis where minimizing step count is a priority, this compound can be a viable option. For large-scale industrial production, a more traditional route starting from less expensive precursors may be more cost-effective, despite potentially involving more synthetic transformations.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, we will examine two primary synthetic pathways to a common phenethylamine derivative, N-(4-hydroxyphenethyl)acetamide.
Route 1: Synthesis via this compound
This route leverages the dual-acetylated starting material to simplify the synthesis. The key steps involve the reduction of the ketone and subsequent amination, followed by deprotection of the acetyl groups.
Route 2: A Traditional Approach from 4'-Chloroacetophenone (B41964)
This alternative pathway begins with a more readily available and less expensive starting material, 4'-chloroacetophenone. This route necessitates separate steps for the introduction of the amino group and the protection/deprotection of the phenolic hydroxyl group.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the two synthetic routes, providing a side-by-side comparison of estimated yields, reaction times, and material costs.
Table 1: Comparison of Overall Yield and Reaction Time
| Parameter | Route 1: Via this compound | Route 2: Via 4'-Chloroacetophenone |
| Number of Steps | 3 | 4 |
| Estimated Overall Yield | ~60-70% | ~40-50% |
| Estimated Total Reaction Time | 12-18 hours | 24-36 hours |
Table 2: Estimated Cost Analysis per 10g of Final Product
| Reagent | Route 1: Cost (USD) | Reagent | Route 2: Cost (USD) |
| This compound | 150-200 | 4'-Chloroacetophenone | 10-20 |
| Sodium borohydride (B1222165) | 5-10 | Sodium azide (B81097) | 5-10 |
| Ammonia (B1221849) | 1-5 | Lithium aluminum hydride | 20-30 |
| Hydrochloric acid | 1-5 | Acetic anhydride (B1165640) | 5-10 |
| Sodium hydroxide | 1-5 | Palladium on carbon | 15-25 |
| Solvents & Consumables | 20-30 | Solvents & Consumables | 30-40 |
| Total Estimated Cost | 178-255 | Total Estimated Cost | 85-135 |
Note: Prices are estimates based on currently available supplier information and may vary.
Experimental Protocols
Route 1: Detailed Methodology for Synthesis via this compound
Step 1: Reduction of the Ketone
-
To a solution of this compound (10 mmol) in methanol (B129727) (50 mL) at 0 °C, sodium borohydride (12 mmol) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding alcohol.
Step 2: Reductive Amination
-
The crude alcohol from the previous step is dissolved in methanol (50 mL), and an aqueous solution of ammonia (28%, 20 mL) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Raney nickel (approximately 1g) is added, and the mixture is hydrogenated at 50 psi for 6 hours.
-
The catalyst is filtered off, and the filtrate is concentrated under reduced pressure.
Step 3: Deprotection of Acetyl Groups
-
The crude amine is dissolved in a 1:1 mixture of methanol and 2M hydrochloric acid (40 mL).
-
The solution is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification is performed by column chromatography.
Route 2: Detailed Methodology for Synthesis via 4'-Chloroacetophenone
Step 1: Synthesis of 4-Chloro-α-azidoacetophenone
-
To a solution of 4'-chloroacetophenone (10 mmol) in a mixture of methanol and water (4:1, 50 mL), sodium azide (15 mmol) is added.
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
The mixture is cooled, and water is added. The product is extracted with diethyl ether, and the organic layer is dried and concentrated.
Step 2: Reduction of the Azide and Ketone
-
The crude azido (B1232118) ketone is dissolved in anhydrous tetrahydrofuran (B95107) (50 mL) and added dropwise to a suspension of lithium aluminum hydride (20 mmol) in THF at 0 °C.
-
The reaction mixture is stirred at room temperature for 8 hours.
-
The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated.
Step 3: N-Acetylation
-
The crude amino alcohol is dissolved in dichloromethane (B109758) (50 mL), and triethylamine (B128534) (12 mmol) is added.
-
Acetic anhydride (11 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is washed with water and brine, dried, and concentrated.
Step 4: Deprotection of the Phenolic Protecting Group (if applicable)
-
If a protecting group was used for the hydroxyl group, a suitable deprotection step would be required here. For instance, if a benzyl (B1604629) ether was used, catalytic hydrogenation (H₂, Pd/C) would be employed.
Mandatory Visualization
The synthesized phenethylamine metabolites can modulate various signaling pathways in the body. For instance, they can act as agonists or antagonists at adrenergic or dopaminergic receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade.
Safety Operating Guide
Safe Disposal of 4-(2-Acetoxyacetyl)phenyl acetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(2-Acetoxyacetyl)phenyl acetate (B1210297) (CAS Number: 42528-99-4).
While the Safety Data Sheet (SDS) for 4-(2-Acetoxyacetyl)phenyl acetate indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow established laboratory protocols for chemical waste to ensure a safe working environment and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes:
-
Safety glasses or goggles: To protect the eyes from potential splashes.
-
Laboratory coat: To protect skin and clothing from contamination.
-
Chemically resistant gloves: To prevent direct skin contact.
In the event of a spill, isolate the area and absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the absorbed material into a suitable, labeled container for disposal.
Waste Characterization and Segregation
Proper identification and segregation of chemical waste are the first steps in the disposal process.[1]
-
Classification: Based on the available Safety Data Sheet, this compound is not classified as a hazardous substance. However, it should be treated as a chemical waste and not mixed with general trash.
-
Segregation: Do not mix this compound with other waste streams such as solvents, acids, bases, or biological waste.[1] It should be collected in a designated container for non-hazardous chemical waste.
Safety and Hazard Information
The following table summarizes the key safety ratings for this compound.
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA Rating | 0 | 0 | 0 |
| HMIS Rating | 0 | 0 | 0 |
| Data sourced from the Cayman Chemical Safety Data Sheet. |
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound:
-
Container Selection: Choose a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical.[2] A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.
-
Labeling: Clearly label the waste container with the full chemical name: "Waste this compound".[1][2] Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department. Do not use abbreviations or chemical formulas.[2]
-
Waste Collection:
-
For solid forms of the chemical, carefully transfer the waste into the labeled container.
-
For solutions, pour the waste into the designated container, avoiding splashes.
-
If the original container is to be disposed of, it must be triple-rinsed with an appropriate solvent.[2] The rinsate must be collected and treated as hazardous waste.[2]
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1][3] Ensure it is stored away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal service.[1][3] Do not attempt to dispose of this chemical down the drain or in the regular trash unless explicitly approved by your EHS department.[3][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Chemical Waste Disposal Decision Workflow.
This guide provides a framework for the proper disposal of this compound. Always consult your institution's specific waste management policies and your environmental health and safety department for guidance.[4][5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
